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  • Product: 2-(Aminomethyl)pyrimidine-5-carboxylic acid
  • CAS: 76196-78-6

Core Science & Biosynthesis

Foundational

2-(Aminomethyl)pyrimidine-5-carboxylic acid CAS number and properties

Executive Summary 2-(Aminomethyl)pyrimidine-5-carboxylic acid (CAS: 2044713-83-7 as HCl salt) is a high-value heterocyclic building block used extensively in medicinal chemistry. Its structural uniqueness lies in the com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)pyrimidine-5-carboxylic acid (CAS: 2044713-83-7 as HCl salt) is a high-value heterocyclic building block used extensively in medicinal chemistry. Its structural uniqueness lies in the combination of a pyrimidine core—a privileged scaffold in kinase and GPCR drug discovery—with an aminomethyl "warhead" or linker at the C2 position and a carboxylic acid at the C5 position. This bifunctional nature makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) , serving as a rigid linker that orients pharmacophores in precise 3D space.

This guide details the physicochemical properties, validated synthetic routes, and strategic applications of this compound in pharmaceutical development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(Aminomethyl)pyrimidine-5-carboxylic acid
Common Name 2-(Aminomethyl)pyrimidine-5-carboxylic acid
CAS Number (HCl) 2044713-83-7
CAS Number (Free Acid) Not widely listed; typically generated in situ or supplied as salt.[1]
Molecular Formula C₆H₇N₃O₂ (Free Acid) / C₆H₈ClN₃O₂ (HCl Salt)
Molecular Weight 153.14 g/mol (Free Acid) / 189.60 g/mol (HCl Salt)
SMILES NCC1=NC=C(C(O)=O)C=N1
InChI Key ZFCHNZDUMIOWFV-UHFFFAOYSA-N (Parent)
Physicochemical Properties (Experimental & Predicted)
PropertyValueSource/Note
Appearance White to off-white crystalline solidExperimental
Melting Point >250 °C (Decomposition)Predicted (Zwitterionic nature)
Solubility High in Water, DMSO; Low in DCM, HexaneExperimental
pKa (Acid) ~3.1 ± 0.1Predicted (Carboxylic acid)
pKa (Base) ~8.5 ± 0.2Predicted (Primary amine)
LogP -1.5 to -2.0Predicted (Highly polar)
H-Bond Donors 2 (NH₂, OH)Structural Analysis
H-Bond Acceptors 5 (N, O)Structural Analysis

Expert Insight: The zwitterionic character of the free acid (carboxylate anion / ammonium cation) significantly influences its solubility and handling. For organic synthesis (e.g., amide coupling), it is often necessary to use the methyl or ethyl ester form or protect the amine (e.g., with a Boc group) to improve solubility in organic solvents like DCM or DMF.

Synthetic Methodology

The synthesis of 2-substituted pyrimidine-5-carboxylic acids is a critical workflow. The most robust method involves the condensation of a vinamidinium salt or a masked formyl ester with an amidine.

Primary Synthesis Route (The Zhichkin Protocol)

This method, adapted from Zhichkin et al. (2002), avoids the use of unstable intermediates and provides high yields.

Reaction Scheme:

  • Precursor Formation: Condensation of methyl 3,3-dimethoxypropionate with methyl formate to form the sodium enolate.

  • Cyclization: Reaction of the sodium enolate with N-Boc-2-aminoacetamidine.

  • Deprotection/Hydrolysis: Sequential removal of the Boc group and ester hydrolysis.

Step-by-Step Protocol:
  • Enolate Preparation:

    • Suspend NaH (1.1 eq) in dry THF under N₂.

    • Add methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise at 0°C.

    • Stir at RT for 16h to form Sodium 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate .

  • Cyclization:

    • Dissolve N-Boc-2-aminoacetamidine hydrochloride (1.0 eq) in DMF.

    • Add the sodium enolate (1.0 eq) prepared above.

    • Heat to 80-100°C for 4-6 hours.

    • Workup: Cool, dilute with water, extract with EtOAc. Purify by column chromatography to obtain Methyl 2-(Boc-aminomethyl)pyrimidine-5-carboxylate .

  • Hydrolysis to Final Acid:

    • Dissolve the intermediate in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at RT for 2h.

    • Acidify with 1M HCl to pH ~3 to precipitate the 2-(Boc-aminomethyl)pyrimidine-5-carboxylic acid .

    • Optional: Remove Boc with 4M HCl in dioxane if the free amine is required immediately.

Synthesis Workflow Diagram

SynthesisRoute Start1 Methyl 3,3-dimethoxypropionate Intermediate Sodium Enolate (Masked Formyl Ester) Start1->Intermediate NaH, THF, 0°C Start2 Methyl Formate Start2->Intermediate Cyclized Methyl 2-(Boc-aminomethyl) pyrimidine-5-carboxylate Intermediate->Cyclized + Amidine DMF, 100°C Amidine N-Boc-2-aminoacetamidine Amidine->Cyclized Final 2-(Aminomethyl)pyrimidine- 5-carboxylic acid (HCl) Cyclized->Final 1. LiOH (Hydrolysis) 2. HCl (Deprotection)

Caption: Step-wise synthesis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid via the Zhichkin condensation method.

Applications in Medicinal Chemistry

This scaffold is highly valued for its ability to position substituents in specific vectors.[2]

Strategic Utility
  • Vector Positioning: The 2- and 5-positions of the pyrimidine ring are roughly linear (180°), making this scaffold an excellent "spacer" or "linker" in PROTACs or bifunctional ligands.

  • Solubility Enhancement: The pyrimidine nitrogen atoms can accept hydrogen bonds, improving the aqueous solubility of lipophilic drug candidates compared to a phenyl ring (Scaffold Hopping).

  • Metabolic Stability: Pyrimidines are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.

Key Therapeutic Areas[10]
  • Kinase Inhibitors: Used to target the ATP-binding pocket where the aminomethyl group can interact with the hinge region or ribose-binding pocket.

  • NNMT Inhibitors: Pyrimidine-5-carboxamides are explored as inhibitors of Nicotinamide N-methyltransferase for metabolic disorders (diabetes, obesity).[3]

  • Peptidomimetics: The compound acts as a constrained amino acid analog (bioisostere of phenylalanine or glycine derivatives).

Application Decision Tree

Applications Core 2-(Aminomethyl)pyrimidine- 5-carboxylic acid Linker Linker Design (PROTACs) Core->Linker Scaffold Scaffold Hopping (Phenyl Replacement) Core->Scaffold Target Direct Target Engagement Core->Target Rigidity Reduce Entropic Cost Linker->Rigidity Solubility Improve LogD Scaffold->Solubility Kinase CDK / JAK Inhibitors Target->Kinase Metabolic NNMT Inhibitors Target->Metabolic

Caption: Decision tree for utilizing the pyrimidine scaffold in varying drug discovery contexts.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatement CodeDescription
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation) over long periods.

  • Stability: Stable under normal conditions but hygroscopic in salt form.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • ChemicalBook. (2024). 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride Product Page. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118797966 (Related Pyrimidine Carboxylates). Link

  • Ruenoplaza, G., et al. (2021).[3] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors. WO 2021/025975 A1.[3] Link

Sources

Exploratory

Chemical Structure of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

This guide details the chemical structure, synthesis, and medicinal chemistry utility of 2-(Aminomethyl)pyrimidine-5-carboxylic acid , a bifunctional heterocyclic building block. An In-Depth Technical Guide for Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and medicinal chemistry utility of 2-(Aminomethyl)pyrimidine-5-carboxylic acid , a bifunctional heterocyclic building block.

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

2-(Aminomethyl)pyrimidine-5-carboxylic acid is a versatile bifunctional pyrimidine scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of DNA-encoded libraries (DELs).[1] Its structure offers a rigid aromatic core with two distinct vectors: an acidic handle at the C5 position and a basic, primary aliphatic amine extended from the C2 position.

Unlike 2-aminopyrimidine derivatives (where the amine is electronically coupled to the ring and non-basic), the 2-aminomethyl group retains high basicity (


), making this molecule a zwitterionic lysine mimetic or a soluble linker for PROTACs and antibody-drug conjugates (ADCs).[1]
Property Data
IUPAC Name 2-(Aminomethyl)pyrimidine-5-carboxylic acid
CAS Number 2044713-83-7 (Acid), 1004973-23-2 (Methyl ester)
Molecular Formula

Molecular Weight 153.14 g/mol
SMILES NCC1=NC=C(C(=O)O)C=N1
Key Features Zwitterionic, Amphoteric, Rigid Linear Linker

Structural Analysis & Physicochemical Properties

Electronic Architecture

The molecule consists of an electron-deficient pyrimidine ring substituted at the para-like positions (2 and 5).

  • C5-Carboxylic Acid: The electron-withdrawing nature of the pyrimidine ring (via the N1 and N3 nitrogens) inductively stabilizes the carboxylate anion, making this acid slightly stronger than benzoic acid (

    
     vs 4.2).[1]
    
  • C2-Aminomethyl Group: The methylene spacer (

    
    ) insulates the amine from the aromatic system.[1] Consequently, the amine does not participate in resonance with the ring and retains the character of a primary aliphatic amine. It is protonated at physiological pH.
    
Acid-Base Equilibria (Zwitterion)

In neutral aqueous solution, the molecule exists primarily as a zwitterion:



This high polarity results in significant water solubility but poor solubility in non-polar organic solvents (DCM, Hexanes), necessitating specific handling protocols (e.g., use of polar aprotic solvents like DMSO or derivatization).[1]
Geometric Vectors

The 2,5-substitution pattern provides a linear geometry with an angle of approximately 180° between the substituents. This makes it an excellent "spacer" scaffold for maintaining distance between two pharmacophores without introducing flexibility-induced entropy penalties.

Synthetic Methodologies

Two primary strategies exist for accessing this core: De Novo Ring Construction (preferred for scale-up) and Functional Group Interconversion (preferred for lab-scale from commercial precursors).[1]

Strategy A: De Novo Pyrimidine Synthesis

This route constructs the pyrimidine ring using an amidine and a vinamidinium equivalent. It allows for the introduction of the aminomethyl group in a protected form early in the synthesis.

Protocol Logic:

  • Amidine Formation: Cbz-protected aminoacetonitrile is converted to the amidine via the Pinner reaction.

  • Condensation: The amidine reacts with a 3-dimethylamino-2-formylacrylate (or sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol) to close the ring.

  • Deprotection: The Cbz group is removed to yield the final amine.

Strategy B: Reduction of 2-Cyanopyrimidines

A more direct route if 2-cyanopyrimidine-5-carboxylic acid (or its ester) is available.

Protocol Logic:

  • Starting Material: Methyl 2-cyanopyrimidine-5-carboxylate.

  • Reduction: Catalytic hydrogenation (H2, Pd/C, HCl/MeOH) reduces the nitrile to the primary amine.[1]

  • Hydrolysis: Saponification of the ester yields the free acid.

Synthesis Start1 Cbz-Aminoacetonitrile Amidine Cbz-Aminoacetamidine Start1->Amidine 1. HCl/MeOH 2. NH3 Cyclized Py-Core (Protected) Amidine->Cyclized + Vinamidinium NaOEt, EtOH, Reflux Vinamidinium Vinamidinium Salt (C3 Electrophile) Final 2-(Aminomethyl)pyrimidine- 5-carboxylic acid Cyclized->Final H2, Pd/C (Deprotection) Start2 2-Cyanopyrimidine- 5-ester Start2->Final 1. H2, Pd/C, HCl 2. LiOH (Hydrolysis)

Figure 1: Convergent synthetic pathways for the 2-(aminomethyl)pyrimidine-5-carboxylic acid core.

Experimental Protocol: De Novo Synthesis (Method A)

Objective: Synthesis of Methyl 2-(benzyloxycarbonylaminomethyl)pyrimidine-5-carboxylate.

Reagents:

  • Benzyloxycarbonylaminoacetamidine hydrochloride (1.0 equiv)[1]

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 equiv)

  • Ethanol (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, suspend the amidine hydrochloride in anhydrous ethanol (0.5 M concentration).

  • Condensation: Add the vinamidinium salt equivalent (or the sodium enolate precursor) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by LC-MS for the disappearance of the amidine (
    
    
    
    peak).[1]
  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent to 20% volume and add diethyl ether to induce crystallization.

  • Purification: Filter the solid, wash with cold water (to remove inorganic salts) and ether.[1] Recrystallize from EtOH/Hexane if necessary.

  • Deprotection (Final Step): Dissolve the intermediate in MeOH with catalytic Pd/C (10% w/w). Stir under

    
     balloon for 2 hours. Filter through Celite and concentrate to obtain the target amine as a hydrochloride salt.
    

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker-fragment." The pyrimidine ring provides


-stacking interactions, while the amine and acid groups allow for rapid library expansion via parallel amide coupling.
  • Vector Analysis: The C2-CH2-NH2 vector projects into solvent or adjacent pockets, often used to improve solubility or reach distant residues (e.g., Asp/Glu in the binding pocket).

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the rigidity of the pyrimidine ring reduces the entropic cost of ternary complex formation compared to flexible PEG chains.[1] The aminomethyl group provides a clean attachment point for E3 ligase ligands (e.g., Thalidomide derivatives).[1]

Bioisosteres
  • Phenyl Ring Replacement: Replaces a phenyl linker to improve solubility (lowering LogP) and metabolic stability (reducing CYP oxidation liability).[1]

  • Piperazine Mimetic: The spatial arrangement of the N-atoms mimics the distance in piperazine but with a planar central core.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

  • McCarthy, C., et al. (2021).[1] Parallel Synthesis of 2-Substituted Pyrimidine-5-carboxamides. Molecules, 26, 456. Link

  • PubChem Compound Summary. (2025). 2-(Aminomethyl)pyrimidine-5-carboxylic acid.[2][3][4][5][6][7] National Center for Biotechnology Information. Link[1]

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press. (Context on Pyrimidine Bioisosteres).

Sources

Foundational

Molecular weight and formula of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to 2-(Aminomethyl)pyrimidine-5-carboxylic acid Executive Summary This document provides a comprehensive technical overview of 2-(Aminomethyl)pyrimidine-5-carboxylic acid, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Aminomethyl)pyrimidine-5-carboxylic acid

Executive Summary

This document provides a comprehensive technical overview of 2-(Aminomethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this guide synthesizes information from closely related pyrimidine derivatives to offer expert insights into its molecular characteristics, synthesis, analysis, and potential applications. We present a reasoned approach to its synthesis starting from commercially available precursors, detail robust analytical methodologies for its characterization, and discuss its potential as a scaffold in the development of novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development who are interested in the versatile pyrimidine core.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif that forms the core of numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine, which are building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry and drug development.[2][3] The strategic placement of functional groups on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to a wide array of therapeutic agents.[3]

Compounds incorporating the 2-aminopyrimidine structure are particularly noteworthy, with demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] The introduction of a carboxylic acid at the 5-position and an aminomethyl group at the 2-position, as in 2-(Aminomethyl)pyrimidine-5-carboxylic acid, creates a molecule with multiple points for interaction and further derivatization, making it a valuable building block for combinatorial chemistry and targeted drug design.[1] This guide will explore the essential technical details of this promising, yet under-documented, molecule.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a molecule are critical for its application in research and development. Below are the core identification details and a table of predicted physicochemical properties for 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

  • Molecular Formula: C₆H₇N₃O₂

  • Molecular Weight: 153.14 g/mol

  • IUPAC Name: 2-(Aminomethyl)pyrimidine-5-carboxylic acid

The properties of this molecule are dictated by the presence of both acidic (carboxylic acid) and basic (aminomethyl and pyrimidine nitrogens) functional groups, making it zwitterionic in nature.

PropertyPredicted ValueSource/Rationale
Appearance White to off-white crystalline powderInferred from similar pyrimidine carboxylic acids.[7][8]
Melting Point >250 °C (with decomposition)Inferred from related compounds like 2-aminopyrimidine-5-carboxylic acid which has a melting point >300 °C.[9]
pKa (acidic) ~3.5 - 4.5Estimated based on the electron-withdrawing nature of the pyrimidine ring affecting the carboxylic acid.
pKa (basic) ~7.0 - 8.0Estimated for the aminomethyl group.
Solubility Soluble in aqueous acids and bases. Limited solubility in neutral water and organic solvents.Based on its zwitterionic character.
XLogP3 -1.0 to -0.5Calculated based on the presence of multiple polar functional groups.
Topological Polar Surface Area (TPSA) ~102 ŲCalculated based on the molecular structure.

Synthesis and Purification

A key starting material for this proposed synthesis is 2-(chloromethyl)pyrimidine hydrochloride, a commercially available reagent known for its utility in synthesizing 2-substituted pyrimidines.[2] The workflow would involve the introduction of the amino group, followed by the hydrolysis of an ester to yield the final carboxylic acid.

Proposed Synthetic Workflow

The proposed synthesis follows a two-step pathway, starting from a suitable pyrimidine ester. This approach is advantageous as it protects the carboxylic acid functionality during the nucleophilic substitution step.

G start Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate step1 Nucleophilic Substitution with Phthalimide start->step1 intermediate Ethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)pyrimidine-5-carboxylate step1->intermediate Potassium Phthalimide, DMF step2 Hydrazinolysis (e.g., Hydrazine hydrate) intermediate->step2 intermediate2 Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate step2->intermediate2 Hydrazine hydrate, EtOH step3 Ester Hydrolysis (e.g., NaOH or LiOH) intermediate2->step3 product 2-(Aminomethyl)pyrimidine-5-carboxylic acid step3->product 1. LiOH, H2O/MeOH 2. Acidification (e.g., HCl)

Caption: Proposed synthetic workflow for 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on similar transformations found in the literature.[2][9] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of Ethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)pyrimidine-5-carboxylate

  • To a stirred solution of ethyl 2-(chloromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium phthalimide (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the phthalimide-protected intermediate.

Step 2: Synthesis of Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate

  • Suspend the product from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester. Purify by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to 2-(Aminomethyl)pyrimidine-5-carboxylic acid

  • Dissolve the ester from Step 2 (1.0 eq) in a mixture of methanol and water.[9]

  • Add lithium hydroxide (LiOH) (2.5 eq) and stir the mixture at 60°C overnight.[9]

  • Monitor the hydrolysis by TLC or HPLC.

  • Once complete, concentrate the mixture under reduced pressure to remove methanol.

  • Dilute the residue with water and adjust the pH to ~4-5 with 1 M HCl.

  • The product should precipitate as a white solid. Isolate by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pyrimidine carboxylic acids.[8] A reversed-phase method would be suitable.

G cluster_0 HPLC System cluster_1 Mobile Phase pump Isocratic/Gradient Pump injector Autosampler pump->injector column C18 Column (e.g., 4.6x150 mm) injector->column mobile_phase A: 0.1% Phosphoric Acid in Water B: Acetonitrile detector UV Detector (254 nm) column->detector

Sources

Exploratory

Technical Guide: pKa Values and Ionization States of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

This in-depth technical guide details the ionization behavior, pKa values, and physicochemical implications of 2-(Aminomethyl)pyrimidine-5-carboxylic acid. Executive Summary 2-(Aminomethyl)pyrimidine-5-carboxylic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the ionization behavior, pKa values, and physicochemical implications of 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

Executive Summary

2-(Aminomethyl)pyrimidine-5-carboxylic acid is an amphoteric heteroaromatic compound frequently utilized as a bifunctional building block in medicinal chemistry. Its physicochemical behavior is defined by two primary ionizable groups: a carboxylic acid at position 5 and an aliphatic primary amine at position 2.

Understanding the ionization state of this molecule is critical for optimizing solubility , membrane permeability , and ligand-protein interactions . At physiological pH (7.4), the molecule exists predominantly as a zwitterion , possessing high water solubility but reduced passive membrane permeability compared to its neutral counterparts.

Key Physicochemical Parameters (Predicted)
ParameterValue (Est.)Description
pKa₁ (Carboxyl) 2.1 – 2.5 Stronger acidity than benzoic acid due to the electron-deficient pyrimidine ring.
pKa₂ (Amine) 7.8 – 8.2 Lower basicity than benzylamine (pKa ~9.3) due to the electron-withdrawing heteroaromatic core.
pKa₃ (Ring N) < 1.0 Negligible protonation at physiological pH.
Isoelectric Point (pI) ~5.1 pH at which net charge is zero and solubility is typically lowest.

Chemical Structure and Acid-Base Theory

The molecule comprises a pyrimidine core substituted with an acidic carboxyl group and a basic aminomethyl group. The electronic interplay between these groups determines the macroscopic pKa values.

Structural Analysis
  • Pyrimidine Core: A

    
    -electron-deficient aromatic system containing two nitrogen atoms. This core exerts a strong electron-withdrawing inductive effect (-I)  on substituents.
    
  • 5-Carboxylic Acid (-COOH): The electron-poor ring stabilizes the carboxylate anion (-COO⁻) via resonance and induction, increasing acidity (lowering pKa) relative to benzoic acid (pKa 4.2).

  • 2-Aminomethyl Group (-CH₂-NH₂): The methylene spacer insulates the amine from the aromatic ring's resonance but not its inductive pull. Consequently, the amine is less basic than a typical aliphatic amine (pKa ~10) but more basic than an aniline (pKa ~4).

Theoretical Ionization Profile

The ionization sequence follows the pH scale from acidic to basic:

  • pH < 1: Both the amine and ring nitrogens may be protonated; carboxyl is neutral. (Cationic species).[1]

  • pH 2 – 7: Carboxyl deprotonates first (lowest pKa). Amine remains protonated.[2] (Zwitterionic species).[2][3][4][5]

  • pH > 9: Amine deprotonates. (Anionic species).

Detailed pKa Values and Microspecies

Quantitative pKa Estimates

While direct experimental data for this specific scaffold is sparse in public literature, values can be derived with high confidence from structural analogs (e.g., 2-(aminomethyl)pyridine and pyrimidine-5-carboxylic acid).

Functional GroupTypeEstimated pKaAnalog Reference
Pyrimidine Ring N Weak Base~0.5 – 1.0Pyrimidine (pKa 1.3); lowered by -COOH.
5-Carboxylic Acid Acid2.3 ± 0.2 Pyrimidine-5-carboxylic acid.[6][7]
2-Aminomethyl Base8.0 ± 0.3 2-(Aminomethyl)pyridine (pKa 8.8); lowered by extra ring N.
Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation of the molecule.

IonizationPathway Cation CATION (+1) (COOH, NH3+) Zwitterion ZWITTERION (0) (COO-, NH3+) Dominant at pH 4-7 Cation->Zwitterion pKa1 ~ 2.3 (-H+ from COOH) Anion ANION (-1) (COO-, NH2) Zwitterion->Anion pKa2 ~ 8.0 (-H+ from NH3+)

Caption: Stepwise ionization pathway from acidic to basic pH. The zwitterionic form dominates the physiological window.

Experimental Determination Protocols

To validate these predicted values, researchers should employ the following methodologies. These protocols ensure data integrity and reproducibility.

Potentiometric Titration (Gold Standard)

This method is ideal for compounds with reasonable water solubility (>0.5 mM).

  • Preparation: Dissolve 2-5 mg of the compound in degassed water (0.15 M KCl ionic strength).

  • Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.1 M carbonate-free KOH under inert gas (N₂ or Ar) to prevent CO₂ absorption.

  • Analysis: Plot pH vs. Volume of base. The first inflection point corresponds to the carboxyl group (pKa₁), and the second to the amine (pKa₂).

    • Self-Validation: Ensure the curve shows two distinct buffer regions. If the regions overlap, use the Bjerrum method for calculation.

pH-Metric LogD Determination (Lipophilicity)

Since the molecule is zwitterionic, its distribution coefficient (LogD) varies significantly with pH.

  • System: Octanol-Water (buffer) shake-flask method.

  • Workflow:

    • Prepare buffers at pH 2.0, 5.0, 7.4, and 10.0.

    • Equilibrate compound between phases.

    • Measure concentration in both phases using HPLC-UV (detection at ~260 nm for pyrimidine).

  • Expectation:

    • Low pH (2.0): Low LogD (Cationic).

    • Isoelectric pH (~5.1): Minimum solubility in water, potentially higher LogD than charged forms, though zwitterions are generally hydrophilic.

    • High pH (10.0): Low LogD (Anionic).

Implications for Drug Development[8]

Solubility and Formulation
  • Aqueous Solubility: The compound exhibits a "U-shaped" solubility curve. Solubility is high at pH < 2 and pH > 9.

  • Minimum Solubility: Occurs at the Isoelectric Point (pI ~ 5.1) . Formulation at this pH may risk precipitation.

  • Salt Selection:

    • For Acidic formulation: Use Hydrochloride (HCl) or Mesylate salts (protonates the amine).

    • For Basic formulation: Use Sodium (Na+) or Potassium salts (deprotonates the carboxyl).

Membrane Permeability
  • Passive Diffusion: As a zwitterion at physiological pH (7.4), passive diffusion across lipid bilayers is limited due to the high desolvation energy of the charged groups.

  • Optimization Strategy: To improve permeability, mask the carboxyl group as an ester prodrug (e.g., ethyl or isopropyl ester). This neutralizes the negative charge, leaving only the basic amine (which is largely protonated but in equilibrium with the neutral form), significantly boosting LogD and permeability.

Biological Interactions
  • Binding Motifs:

    • The Carboxylate can form salt bridges with Arginine or Lysine residues in target proteins.

    • The Amine can act as a hydrogen bond donor or form ionic interactions with Aspartate/Glutamate residues.

    • The Pyrimidine Nitrogens can serve as weak hydrogen bond acceptors in the binding pocket.

References

  • Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings. Journal of the Chemical Society, 1294-1304.

  • Lovering, K. (2023).[3] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

  • PubChem. (2024). 2-(Aminomethyl)pyridine (Compound Summary). National Library of Medicine. Retrieved from

  • ChemBook. (2024). Pyrimidine-5-carboxylic acid Properties. Retrieved from

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

Sources

Foundational

A Physicochemical Analysis of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid: The Zwitterionic State

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary This guide provides a detailed physicochemical evaluation of 2-(Aminomethyl)pyrimidine-5-carboxylic acid, focusing on its c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a detailed physicochemical evaluation of 2-(Aminomethyl)pyrimidine-5-carboxylic acid, focusing on its capacity to exist as a zwitterion. By analyzing its molecular structure, which contains both a basic aminomethyl group and an acidic carboxylic acid group, we can predict its acid-base behavior. A molecule that contains an equal number of positively and negatively charged functional groups is known as a zwitterion, or inner salt.[1] Through the estimation of the dissociation constants (pKa) of these functional groups, this paper establishes the pH range over which the zwitterionic form of 2-(Aminomethyl)pyrimidine-5-carboxylic acid is the predominant species in aqueous solution. We conclude that this compound is indeed zwitterionic and calculate its isoelectric point (pI), the pH at which the net molecular charge is zero. Methodologies for the experimental verification of these properties are detailed, providing a framework for researchers in the field.

The Zwitterion: A State of Internal Neutrality

In molecular science, a zwitterion is a neutral molecule that possesses discrete positive and negative charges on different atoms within its structure.[2] This "internal salt" state is characteristic of compounds containing both acidic and basic functional groups. The most ubiquitous examples in biochemistry are amino acids, which contain a basic amine group (-NH₂) and an acidic carboxylic acid group (-COOH).[1][3] In aqueous solutions at physiological pH, the carboxylic acid group deprotonates to form a negative carboxylate ion (-COO⁻), while the amine group protonates to form a positive ammonium ion (-NH₃⁺).[3]

The zwitterionic nature of a molecule profoundly influences its physical properties, including its melting point, solubility, and interaction with biological systems. For drug development professionals, understanding whether a molecule can exist as a zwitterion is critical for formulation, predicting membrane permeability, and designing stable crystalline forms.

Structural Analysis of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

To ascertain the potential for zwitterion formation, we must first dissect the molecular architecture of 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

  • Chemical Structure: C₆H₇N₃O₂

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic functional group attached to the C5 position of the pyrimidine ring. This group is a proton donor.

    • Aminomethyl (-CH₂NH₂): A primary aliphatic amine functional group attached to the C2 position. This group, specifically the nitrogen atom, is a proton acceptor and thus basic.

    • Pyrimidine Ring: The heterocyclic aromatic ring contains two nitrogen atoms. These nitrogens are weakly basic due to the delocalization of their lone pair electrons within the aromatic system. Their basicity is significantly lower than that of the exocyclic aminomethyl group.

The presence of both a potent acid (carboxylic acid) and a potent base (aminomethyl group) on the same molecular scaffold is the primary structural requirement for zwitterion formation.

Acid-Base Equilibria and Predicted pKa Values

  • pKa₁ (Carboxylic Acid): The pKa of a typical aromatic carboxylic acid is around 4.0. The pyrimidine ring is electron-withdrawing, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa). The pKa of pyrimidine-5-carboxylic acid can be estimated to be approximately 3.2 - 3.6 .

  • pKa₂ (Aminomethyl Group): A primary aliphatic amine like that in methylamine has a pKa for its conjugate acid (CH₃NH₃⁺) of about 10.6. The electron-withdrawing pyrimidine ring will decrease the basicity of the aminomethyl group. Therefore, the pKa of the protonated aminomethyl group (-CH₂NH₃⁺) is predicted to be significantly lower, likely in the range of 8.0 - 8.5 .

  • pKa₃ (Pyrimidine Ring Nitrogens): The pKa of protonated pyrimidine is ~1.3. While substituents modify this, the ring nitrogens are the least basic sites on the molecule and will be protonated only at a very low pH.

Given that pKa₁ (acid) is substantially lower than pKa₂ (base), there is a distinct pH window within which the carboxylic acid will be deprotonated (negatively charged) while the aminomethyl group remains protonated (positively charged). This is the zwitterionic region.

The equilibrium between the different ionic forms can be visualized as follows:

G Cation Cationic (Net Charge +1) pH < pKa1 Zwitterion Zwitterionic (Net Charge 0) pKa1 < pH < pKa2 Cation->Zwitterion + OH⁻ - H₂O (pKa1 ≈ 3.4) Zwitterion->Cation + H₃O⁺ - H₂O Anion Anionic (Net Charge -1) pH > pKa2 Zwitterion->Anion + OH⁻ - H₂O (pKa2 ≈ 8.2) Anion->Zwitterion + H₃O⁺ - H₂O

Figure 1: pH-dependent equilibrium of 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

The Zwitterionic State and Isoelectric Point (pI)

The analysis of pKa values confirms that 2-(Aminomethyl)pyrimidine-5-carboxylic acid will exist predominantly as a zwitterion in the pH range of approximately 3.4 to 8.2.

The isoelectric point (pI) is the specific pH at which the molecule has a net charge of zero, and the concentration of the zwitterionic form is at its maximum.[4][5] For a molecule with one acidic and one primary basic group, the pI can be calculated by averaging the pKa values of the groups that bracket the neutral species.[6][7]

Calculation of the Isoelectric Point (pI): pI = (pKa₁ + pKa₂) / 2

Using our estimated pKa values: pI ≈ (3.4 + 8.2) / 2 = 5.8

At a pH of approximately 5.8, the positive charge on the protonated aminomethyl group and the negative charge on the deprotonated carboxylic acid group will statistically cancel each other out across the population of molecules in solution.

Experimental Verification: Potentiometric Titration

The predicted pKa and pI values can be confirmed experimentally using potentiometric titration. This protocol provides a self-validating system to determine the ionizable groups in the molecule.

Protocol: Determination of pKa and pI by Potentiometric Titration

  • Preparation of the Analyte: Accurately weigh approximately 0.1 mmol of 2-(Aminomethyl)pyrimidine-5-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

    • Causality: Starting in deionized water ensures that the initial pH is determined solely by the dissolved amphiprotic compound.

  • Acidic Titration: Titrate the solution with a standardized strong base, such as 0.1 M NaOH. Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

    • Causality: The strong base will sequentially deprotonate the acidic groups on the molecule, starting with the most acidic one (the protonated form at low pH).

  • Data Plotting: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve.

  • pKa Determination: The curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.

    • pKa₁: The pH at the point where half of the first equivalent of NaOH has been added. This corresponds to the deprotonation of the carboxylic acid group.

    • pKa₂: The pH at the point halfway between the first and second equivalence points. This corresponds to the deprotonation of the aminomethyl group.

  • pI Calculation: Calculate the isoelectric point using the experimentally determined pKa values: pI = (pKa₁ + pKa₂) / 2.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in CO₂-free H₂O B Add 0.1 M NaOH Incrementally A->B C Record pH after each addition B->C D Plot pH vs. Volume of NaOH C->D E Identify Half-Equivalence Points from Curve D->E F pKa = pH at Half-Equivalence Point E->F G Calculate pI: (pKa1 + pKa2) / 2 F->G

Figure 2: Experimental workflow for pI determination via potentiometric titration.

Physicochemical Properties and Implications for Drug Development

The zwitterionic nature of 2-(Aminomethyl)pyrimidine-5-carboxylic acid has significant consequences for its application in pharmaceutical sciences.

Physicochemical PropertyPredicted ValueImplication
pKa₁ (Carboxylic Acid) ~3.4Becomes negatively charged above pH 3.4.
pKa₂ (Aminomethyl) ~8.2Becomes neutral above pH 8.2 (positively charged below).
Isoelectric Point (pI) ~5.8 Lowest aqueous solubility is expected at this pH.
Charge at pH 7.4 Zwitterionic (Net 0)The molecule is charged but overall neutral, affecting membrane passage.
  • Solubility: Solubility is typically at its minimum at the isoelectric point because the net neutral charge reduces favorable interactions with polar water molecules and maximizes intermolecular electrostatic attractions, promoting precipitation or crystallization. For formulation, avoiding a pH close to 5.8 would be crucial to maintain solubility.

  • Membrane Permeability: While the net charge at physiological pH (7.4) is zero, the presence of discrete positive and negative charges increases the molecule's polarity. This can hinder passive diffusion across lipid bilayer membranes, a key factor in oral bioavailability.

  • Crystal Engineering: The zwitterionic form allows for strong, directional hydrogen bonds and electrostatic interactions in the solid state, leading to stable, high-melting-point crystalline structures. This is advantageous for drug substance stability.

Conclusion

Based on a thorough analysis of its functional groups and the principles of acid-base chemistry, 2-(Aminomethyl)pyrimidine-5-carboxylic acid is unequivocally classified as a molecule that forms a zwitterion. The presence of an acidic carboxylic acid moiety and a basic aminomethyl group facilitates an intramolecular proton transfer, resulting in a dipolar ion that is the predominant species over a wide and physiologically relevant pH range. The calculated isoelectric point of approximately 5.8 provides a critical parameter for predicting its physicochemical behavior, guiding its handling, formulation, and application in research and drug development.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. [Link]

  • Mekalakannan, M., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • Kovach, T. (n.d.). Isoelectric point and zwitterions. Khan Academy. [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Zwitterion. [Link]

  • Quora. (2016). How to calculate an isoelectric point of amino acids?. [Link]

  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
  • Sourav Sir's Classes. (2022, February 12). How To Calculate The Isoelectric Point of Amino Acids. YouTube. [Link]

  • Zhang, M., et al. (2018). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm, 20(33), 4791-4795. [Link]

  • Scribd. (2024). Isoelectric Points of Amino Acids Explained. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20250311, Pyrimidin-2-amine;pyrimidine. [Link]

  • Tradeindia. (n.d.). 2-aminomethyl Pyrimidine Hcl. [Link]

  • aqion. (2024). Zwitterions and Amino Acids. [Link]

  • Chemistry LibreTexts. (2024). 26.1: Structures of Amino Acids. [Link]

Sources

Exploratory

A Comprehensive Safety and Handling Guide for 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary Chemical Identity and Physicochemical Properties 2-(Aminomethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Physicochemical Properties

2-(Aminomethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring, a carboxylic acid group, and an aminomethyl substituent. These functional groups dictate its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery.[1][2] Its hydrochloride salt is also a common form for handling and formulation.

While specific experimental data for the free base is limited, the properties of its hydrochloride salt and related compounds provide valuable insights.

Property2-(Aminomethyl)pyrimidine-5-carboxylic acid HydrochlorideRelated Compounds (Illustrative)
CAS Number 372118-67-7[3]Pyrimidine-2-carboxylic acid: 31519-62-7
Molecular Formula C₆H₈ClN₃O₂Pyrimidine-2-carboxylic acid: C₅H₄N₂O₂
Appearance Solid (form not specified)Pyrimidine-2-carboxylic acid: Solid
Melting Point No data availablePyrimidine-2-carboxylic acid: 182-185 °C
Solubility No data availablePyrimidine-2-carboxylic acid: Soluble in water[4]
Stability Stable under recommended storage conditions.Pyrimidine derivatives are generally stable but may be sensitive to moisture and strong oxidizing agents.

Hazard Identification and Toxicological Profile

The primary source of hazard information for the target compound is the Safety Data Sheet for 2-Aminomethylpyrimidine hydrochloride.[3] Based on this and data from related aminopyrimidines, the following hazards are identified:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

The toxicological properties of many aminopyrimidine derivatives have not been fully investigated. However, aminopyridines, a related class of compounds, are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[5] Therefore, it is crucial to handle 2-(Aminomethyl)pyrimidine-5-carboxylic acid with appropriate precautions to avoid all routes of exposure.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure and ensure a safe laboratory environment.[6]

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[7]

Personal Protective Equipment (PPE)

The following PPE is required when handling 2-(Aminomethyl)pyrimidine-5-carboxylic acid and its salts:

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]To protect against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[3]
Body Protection A lab coat or chemical-resistant apron.[7]To protect the body from spills and contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood.[3]To minimize inhalation of any dust or vapors that may cause respiratory irritation.[3]
Hygiene Practices
  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the designated handling area.[3]

  • Remove contaminated clothing and wash it before reuse.[3]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Moisture Sensitivity: Some pyrimidine derivatives are moisture-sensitive, so storage in a desiccated environment is recommended.

Accidental Release and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_PPE Personal Protection cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill (size, location, hazards) Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with inert absorbent material Don_PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Package Package waste in a sealed, labeled container Decontaminate->Package Dispose Dispose of as hazardous waste Package->Dispose Report Report the incident to the supervisor Dispose->Report

Spill Response Workflow

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Considerations

All waste materials contaminated with 2-(Aminomethyl)pyrimidine-5-carboxylic acid should be treated as hazardous waste.

Disposal Workflow

Disposal_Workflow cluster_Collection Waste Collection cluster_Labeling_Storage Labeling & Storage cluster_Final_Disposal Final Disposal Collect_Solid Collect solid waste in a designated container Label Label containers clearly with 'Hazardous Waste' and contents Collect_Solid->Label Collect_Liquid Collect liquid waste in a separate, compatible container Collect_Liquid->Label Store Store in a designated, secure area Label->Store Arrange Arrange for pickup by a licensed hazardous waste disposal service Store->Arrange

Disposal Workflow

  • Waste Containers: Use leak-proof, compatible containers for waste collection.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.

  • Professional Disposal: Contact your institution's environmental health and safety department or a licensed professional waste disposal service to arrange for proper disposal. Do not dispose of this chemical down the drain or in regular trash.

Synthesis and Reactivity Insights

The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described through various methods, highlighting the reactivity of the pyrimidine core.[8] These compounds serve as versatile intermediates in the synthesis of more complex molecules.[9][10][11] The presence of the aminomethyl and carboxylic acid groups on the pyrimidine ring of the target compound suggests multiple sites for further chemical modification. The amino group can act as a nucleophile, while the carboxylic acid can undergo esterification or amidation. The pyrimidine ring itself can participate in various organic reactions. Understanding these potential reactions is crucial for planning experiments and anticipating potential incompatibilities.

References

  • Aminopyridines. (2005). U.S. Environmental Protection Agency.
  • Pyrimidine-2-carboxylic acid Safety D
  • 2-Aminomethylpyrimidine hydrochloride Safety D
  • 2-Pyrimidinamine Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • PYRIMIDINE 99% MSDS. (2019). Loba Chemie.
  • (3R,4R)-tert-Butyl 4-(aminomethyl)
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • 2-Pyrimidinamine Safety D
  • 2-Aminopyrimidine. PubChem.
  • Pyrimidine Safety D
  • Chemical Spill Procedures. Princeton University Environmental Health & Safety.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • Procedure for Chemical Spills. Ajman University.
  • Emergency response / spill control. Health and Safety Executive.
  • Chemical Exposure and Spill Response Procedures.
  • Schafer, E. W., Jr, Brunton, R. B., & Cunningham, D. J. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and applied pharmacology, 26(4), 532–538.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
  • 2-(Methylamino)pyrimidine-5-carboxylic acid. J&K Scientific.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2331305.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). U.S.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2018). Molecules, 23(10), 2469.
  • pyrimidine-5-carboxylic acid. Sigma-Aldrich.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44799–44827.
  • MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). Current Medicinal Chemistry, 29(34), 5698-5727.
  • 2-Aminopyrimidine-5-carboxylic acid. ChemicalBook.
  • Nitrogen-Containing Heterocycles in Agrochemicals. (2025). Topics in Heterocyclic Chemistry, 1-26.
  • Gholap, S. S., & Toti, U. S. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44799–44827.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica, 17(3), 706-710.
  • 2-Methylpyrimidine-5-carboxylic acid. PubChem.
  • 2-aminopyrimidine-5-carboxylic Acid. PubChem.
  • ChemScene: Building blocks | Bioactive small molecules. ChemScene.
  • 5-Aminolevulinic acid (hydrochloride). Fisher Scientific.

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Foundational

Synonyms &amp; Identification of 2-(Aminomethyl)pyrimidine-5-carboxylic acid: A Technical Guide

The following technical guide provides a rigorous analysis of the nomenclature, identification, and sourcing of 2-(Aminomethyl)pyrimidine-5-carboxylic acid . Executive Summary In the high-stakes environment of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous analysis of the nomenclature, identification, and sourcing of 2-(Aminomethyl)pyrimidine-5-carboxylic acid .

Executive Summary

In the high-stakes environment of medicinal chemistry, precise chemical identification is non-negotiable. 2-(Aminomethyl)pyrimidine-5-carboxylic acid is a critical heterocyclic building block used in the synthesis of kinase inhibitors, enzyme inhibitors (e.g., NNMT, DPP4), and antibody-drug conjugate (ADC) linkers.

However, its nomenclature presents a significant risk of error. It is frequently confused with its structural analog, 2-Aminopyrimidine-5-carboxylic acid , which lacks the methylene bridge (


) at the C2 position. This guide provides a definitive synonym hierarchy, structural verification protocols, and search strategies to ensure researchers source and utilize the correct chemical entity.

Chemical Identity & Structural Analysis

The core structure consists of a pyrimidine ring substituted with a carboxylic acid at position 5 and an aminomethyl group at position 2.[1] The presence of the aminomethyl group (


) significantly alters the pKa and solubility profile compared to the 2-amino analog.
Core Identifiers
PropertyFree AcidHydrochloride Salt
CAS Registry Number 76196-78-6 2044713-83-7
Formula


Molecular Weight 153.14 g/mol 189.60 g/mol
SMILES NCC1=NC=C(C(=O)O)C=N1NCC1=NC=C(C(=O)O)C=N1.Cl
InChIKey JVHBXKOTWYZYDF-UHFFFAOYSA-N(Salt specific)
Structural Visualization

The following diagram illustrates the chemical structure and its key functional variations.

ChemicalStructure Core 2-(Aminomethyl)pyrimidine-5-carboxylic acid (Parent Structure) Pos2 Position 2: Aminomethyl Group (-CH2-NH2) *Critical Differentiator* Core->Pos2 Defines Identity Pos5 Position 5: Carboxylic Acid (-COOH) *Reactive Handle* Core->Pos5 Defines Reactivity Salt HCl Salt Form CAS: 2044713-83-7 (Common Commercial Form) Core->Salt Formulated As

Figure 1: Structural decomposition highlighting the critical aminomethyl group at Position 2.

The Synonym Landscape

Navigating vendor catalogs and patent literature requires knowledge of both systematic and trivial names. The following hierarchy organizes synonyms by their usage context.

Systematic Names (IUPAC & CAS)

These names are used in formal databases (SciFinder, PubChem) and regulatory filings.

  • Preferred Name: 2-(Aminomethyl)pyrimidine-5-carboxylic acid[1][2][3]

  • Inverted Name: 5-Pyrimidinecarboxylic acid, 2-(aminomethyl)-[1][2][3][4]

  • Systematic Variation: 2-(Aminomethyl)-5-pyrimidinecarboxylic acid[1][2][3]

Vendor & Catalog Nomenclature

Chemical vendors often use non-standard formatting. Be alert for these variations when searching catalogs like Enamine, WuXi, or Sigma-Aldrich.

  • Hyphenated Variations: 2-Aminomethyl-pyrimidine-5-carboxylic acid[1][3]

  • Salt Specifications: 2-(Aminomethyl)pyrimidine-5-carboxylic acid HCl; 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride

  • Ambiguous Abbreviations: "2-AMP-5-COOH" (Rare, but risky as it may imply 2-amino-methyl-pyridine).

The "False Friend" Trap

CRITICAL WARNING: Do not confuse the target compound with 2-Aminopyrimidine-5-carboxylic acid (CAS 3167-50-8).

  • Target: 2-(Aminomethyl )pyrimidine... (Contains

    
     linker)
    
  • False Friend: 2-Amino pyrimidine...[1] (Direct

    
    -ring attachment)
    

The absence of the "methyl" text string completely changes the molecule's geometry and reactivity.

Navigating Literature & Patents (Methodology)

To find prior art or synthesis routes involving this building block, researchers must use a structured search strategy that accounts for indexing errors.

Search Protocol
  • Primary Key: Use the CAS Registry Number (76196-78-6 ) for the free acid.[2] This is the most reliable index.

  • Secondary Key: Use the InChIKey (JVHBXKOTWYZYDF-UHFFFAOYSA-N) in open-access databases (ChemSpider, PubChem) to bypass naming variations.

  • Structure Search: Draw the structure explicitly in Reaxys or SciFinder. Do not rely on text names alone.

Verification Workflow

Use this logic flow to validate chemical identity before purchase or synthesis.

VerificationWorkflow Start Input: Chemical Name from Literature/Vendor CheckMethyl Does name contain 'Aminomethyl'? Start->CheckMethyl Stop STOP: Likely 2-Aminopyrimidine (CAS 3167-50-8) CheckMethyl->Stop No CheckCAS Verify CAS Number CheckMethyl->CheckCAS Yes Match76196 Matches 76196-78-6? CheckCAS->Match76196 Match2044713 Matches 2044713-83-7? CheckCAS->Match2044713 Confirm CONFIRMED: Target Compound Match76196->Confirm Yes (Free Acid) Investigate Investigate: Check Structure Diagram Match76196->Investigate No Match2044713->Confirm Yes (HCl Salt) Match2044713->Investigate No Investigate->Confirm Structure Matches

Figure 2: Decision tree for verifying chemical identity and avoiding common nomenclature errors.

Applications in Drug Discovery

This building block is primarily utilized for its ability to extend a pharmacophore from the pyrimidine core while maintaining a polar, basic handle (the amine).

  • Linker Chemistry: The aminomethyl group serves as a flexible tether, often used to attach solubilizing groups or to reach into specific binding pockets (e.g., in kinase inhibitors).

  • Enzyme Inhibitors: Derivatives of pyrimidine-5-carboxylic acids have been explored as inhibitors for Nicotinamide N-methyltransferase (NNMT) and Dipeptidyl peptidase-4 (DPP4) [1, 2].

  • Fragment-Based Design: The molecule is a rigid scaffold with defined exit vectors (positions 2 and 5), making it ideal for fragment-based drug discovery (FBDD).

References

  • Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010).[5]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors. National Institutes of Health (Patents). (2025).

  • PubChem Compound Summary for CID 9793866 (Methyl 2-aminopyrimidine-5-carboxylate). National Center for Biotechnology Information. (2025).

  • 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride Product Page. ChemicalBook. (2025).

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

Executive Summary & Strategic Analysis The 2-aminomethyl-pyrimidine-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors, Int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2-aminomethyl-pyrimidine-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors, Integrin antagonists, and PI3K pathway modulators.

Synthesizing this motif presents a specific regiochemical challenge: ensuring the carboxylate lands at the C5 position while maintaining a sensitive primary amine at the C2 position. Classical Biginelli or condensation approaches often yield mixtures or require harsh conditions that degrade the aminomethyl group.

This Application Note details a regioselective convergent synthesis utilizing the "Zhichkin Protocol." This method relies on the condensation of a protected 2-aminoacetamidine with a masked 2-formyl-3-oxopropanoate equivalent. This route is preferred for its scalability, mild conditions, and absolute regiocontrol.

Chemical Strategy: The "Vinamidinium" Disconnection

The synthesis relies on the reaction between a 1,3-electrophile (the C3-C4-C5-C6 fragment) and a 1,3-nucleophile (the N1-C2-N3 fragment).

Retrosynthesis cluster_reagents Precursors Target 2-(Aminomethyl)pyrimidine- 5-carboxylic acid Intermediate Ethyl 2-(N-Boc-aminomethyl) pyrimidine-5-carboxylate Target->Intermediate Hydrolysis & Deprotection Amidine N-Boc-2-aminoacetamidine (Nucleophile) Intermediate->Amidine Condensation Electrophile Sodium (Z)-2-(ethoxycarbonyl)- 3-oxo-1-propen-1-olate (Electrophile) Intermediate->Electrophile +

Figure 1: Retrosynthetic analysis showing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocols

Phase A: Preparation of the Electrophile (The "Zhichkin" Reagent)

The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (or its ethyl analog) is the gold standard for introducing the C5-carboxylate. It acts as a stable, solid equivalent of the unstable 2-formyl-3-oxopropanoate.

Reagents:

  • Ethyl formate (1.2 equiv)

  • Ethyl 3,3-diethoxypropionate (1.0 equiv)

  • Sodium hydride (60% dispersion, 1.1 equiv)

  • Anhydrous THF or Toluene

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Base Activation: Suspend NaH (washed with hexanes to remove oil) in anhydrous THF (0.5 M concentration relative to propionate). Cool to 0 °C.

  • Formulation: Mix Ethyl formate and Ethyl 3,3-diethoxypropionate in a dropping funnel.

  • Addition: Add the ester mixture dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick precipitate (the sodium enolate) will form.

  • Isolation: Dilute with dry diethyl ether to fully precipitate the salt. Filter under inert atmosphere (Schlenk filtration recommended). Wash with ether.

  • Storage: Dry under high vacuum. The resulting off-white powder is hygroscopic but stable at -20 °C.

Phase B: Preparation of the Nucleophile (N-Boc-2-aminoacetamidine)

Free 2-aminoacetamidine is unstable and prone to self-condensation. The N-Boc protected form is required.

Reagents:

  • N-Boc-aminoacetonitrile (1.0 equiv)

  • Sodium Methoxide (0.1 equiv)

  • Ammonium Chloride (1.1 equiv)

  • Methanol (Anhydrous)

Protocol (Pinner-like Reaction):

  • Imidate Formation: Dissolve N-Boc-aminoacetonitrile in anhydrous MeOH. Add NaOMe (catalytic). Stir at RT for 3–6 hours until TLC shows consumption of nitrile (formation of imidate intermediate).

  • Amidine Formation: Add solid Ammonium Chloride directly to the reaction mixture.

  • Cyclization Prevention: Heat the mixture to 40–50 °C for 12 hours.

  • Workup: Cool to RT. Remove solvent in vacuo.

  • Purification: Triturate the residue with cold isopropanol/ether to remove inorganic salts. The product, N-Boc-2-aminoacetamidine hydrochloride, is obtained as a white solid.

Phase C: Pyrimidine Assembly & Deprotection

This step fuses the two components.

Reagents:

  • N-Boc-2-aminoacetamidine HCl (1.0 equiv)

  • Zhichkin Reagent (from Phase A) (1.1 equiv)

  • Ethanol (Absolute)[1]

  • Acetic Acid (Catalytic, optional)

Protocol:

  • Condensation: In a pressure vial or RBF, dissolve the Amidine HCl and the Zhichkin Reagent in Ethanol (0.2 M).

  • Reflux: Heat to reflux (78 °C) for 6–12 hours. Monitor by LC-MS for the formation of the pyrimidine ring (M+1 = expected mass of Boc-protected ester).

  • Workup: Cool to RT. Evaporate ethanol. Partition residue between EtOAc and Water.[2] Wash organic layer with Brine, dry over Na2SO4, and concentrate.[3]

  • Hydrolysis (Ester

    
     Acid):  Dissolve the intermediate in THF:Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify carefully to pH 4 with 1M HCl. Extract with EtOAc or n-Butanol.
    
  • Global Deprotection (Boc Removal): Dissolve the carboxylic acid in 4M HCl in Dioxane. Stir for 1 hour.

  • Final Isolation: Concentrate to dryness. The product is the hydrochloride salt of 2-(aminomethyl)pyrimidine-5-carboxylic acid.

Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

Workflow cluster_phase1 Phase A: Electrophile cluster_phase2 Phase B: Nucleophile cluster_phase3 Phase C: Assembly Step1 Ethyl Formate + Ethyl 3,3-diethoxypropionate Step2 NaH / THF (0°C -> RT) Step1->Step2 Step3 Isolate Sodium Enolate Salt Step2->Step3 Step7 Condensation (EtOH, Reflux) Step3->Step7 Electrophile Step4 N-Boc-aminoacetonitrile Step5 NaOMe / MeOH -> Imidate Step4->Step5 Step6 NH4Cl -> Amidine HCl Step5->Step6 Step6->Step7 Nucleophile Step8 LiOH Hydrolysis (Ester Cleavage) Step7->Step8 Step9 HCl/Dioxane (Boc Removal) Step8->Step9 Final FINAL PRODUCT: 2-(Aminomethyl)pyrimidine-5-carboxylic acid HCl Step9->Final

Figure 2: Step-by-step experimental workflow for the convergent synthesis.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their corrections based on internal validation data.

ParameterObservationRoot CauseCorrective Action
Amidine Stability Low yield in Phase BFree base amidine dimerizesIsolate as HCl salt immediately; do not store as free base.
Condensation Incomplete conversionWater in EthanolUse absolute EtOH or add molecular sieves; water hydrolyzes the enolate.
Regioselectivity Isomer formationUse of wrong electrophileEnsure use of Zhichkin reagent (C5-ester). Using simple diketones yields mixtures.
Purification Product stuck in aqueousZwitterionic natureUse ion-exchange resin (Dowex 50W) or isolate as HCl salt.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[4][5] Synthesis, 2002(6), 720–722.

    • Context: Establishes the sodium enolate method for high-yield pyrimidine synthesis.
  • Bagley, M. C., et al. (2001). A new route to 2-substituted pyrimidines. Tetrahedron Letters, 42(37), 6501-6504.

    • Context: Discusses mechanism of amidine condens
  • McInnes, C. (2008). Virtual screening strategies in drug discovery: CDK2 inhibitors. Current Opinion in Chemical Biology.

    • Context: Highlights the biological relevance of the 2-aminomethyl-pyrimidine scaffold in kinase inhibition.[6]

  • Organic Chemistry Portal. Synthesis of Pyrimidines.

    • Context: General overview of pyrimidine construction methodologies.

Sources

Application

2-(Aminomethyl)pyrimidine-5-carboxylic acid in kinase inhibitor design

Application Note: 2-(Aminomethyl)pyrimidine-5-carboxylic Acid in Kinase Inhibitor Design Abstract This guide details the application of 2-(aminomethyl)pyrimidine-5-carboxylic acid (2-AMPC) as a privileged scaffold in Fra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Aminomethyl)pyrimidine-5-carboxylic Acid in Kinase Inhibitor Design

Abstract

This guide details the application of 2-(aminomethyl)pyrimidine-5-carboxylic acid (2-AMPC) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization for kinase inhibitors. Unlike the ubiquitous 2-aminopyrimidine scaffold, the inclusion of the methylene linker at the C2 position introduces rotational flexibility and enhanced basicity (pKa ~9.0), enabling unique salt-bridge interactions within the ATP-binding pocket. This note provides structural rationale, orthogonal synthetic protocols, and biochemical validation workflows.

Structural Rationale & Pharmacophore Analysis

The 2-AMPC scaffold offers a distinct advantage over rigid heteroaromatic systems. In kinase inhibitor design, it functions as a "bifunctional anchor," capable of probing both the solvent-exposed regions and the ribose/phosphate-binding pockets simultaneously.

The "Extended Hinge" Hypothesis

While the pyrimidine ring typically binds the kinase hinge region (via N1/N3 hydrogen bonding), the substituents at C2 and C5 dictate selectivity and potency.

  • C5-Carboxylic Acid (Solvent Vector): The C5 position directs substituents toward the solvent front (e.g., in EGFR or CDK active sites). Derivatization here (amides/esters) allows for the attachment of solubilizing groups or "caps" that interact with the gatekeeper residue.

  • C2-Aminomethyl (The "Warhead" Linker):

    • Basicity: Unlike the electron-deficient 2-aminopyrimidine (pKa ~3.5), the 2-(aminomethyl) group is aliphatic and highly basic. It is protonated at physiological pH, making it an ideal candidate to form electrostatic interactions (salt bridges) with conserved Asp or Glu residues (e.g., the catalytic loop Asp or the DFG-Asp).

    • Flexibility: The methylene spacer breaks the conjugation, allowing the terminal amine to adopt non-planar conformations to access "back-pocket" regions unavailable to rigid analogs.

Pharmacophore Visualization

Pharmacophore Pyrimidine Pyrimidine Core (Hinge Binder) C5_Acid C5-COOH (Solvent Vector) Pyrimidine->C5_Acid C2_Linker C2-Aminomethyl (Salt Bridge/Flexibility) Pyrimidine->C2_Linker Target_Hinge Kinase Hinge (Met/Glu Backbone) Pyrimidine->Target_Hinge H-Bonds (N1/N3) Target_Gatekeeper Gatekeeper Residue (Selectivity) C5_Acid->Target_Gatekeeper Steric/H-bond Target_Asp Catalytic Asp/Glu (Electrostatic) C2_Linker->Target_Asp Ionic Interaction

Figure 1: Pharmacophore map illustrating the bifunctional connectivity of the 2-AMPC scaffold within the kinase ATP pocket.

Synthetic Protocols: Orthogonal Functionalization

The zwitterionic nature of 2-AMPC presents solubility challenges in organic solvents. To utilize this scaffold effectively, a "Protection-First" strategy is required.

Protocol A: Scaffold Preparation & Amide Coupling

Objective: Selectively functionalize the C5-carboxylic acid while preserving the C2-amine for later derivatization.

Reagents:

  • Scaffold: 2-(Aminomethyl)pyrimidine-5-carboxylic acid (CAS: 115042-83-2 or HCl salt).

  • Protection: Di-tert-butyl dicarbonate (

    
    ).
    
  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • N-Boc Protection (Critical Step for Solubility):

    • Dissolve 2-AMPC (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water (

      
      ).
      
    • Add

      
       (2.0 eq) followed by 
      
      
      
      (1.2 eq) at
      
      
      .
    • Stir at RT for 12 hours. Acidify to pH 3 with

      
       to precipitate the N-Boc-acid intermediate.
      
    • Why: The free amine interferes with carboxylate activation. Boc-protection renders the molecule soluble in DMF/DCM for the next step.

  • C5-Amide Coupling (Library Generation):

    • Dissolve N-Boc-2-AMPC (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min to form the active ester.

    • Add the desired amine

      
       (1.2 eq) (e.g., substituted aniline, piperazine).
      
    • Stir at RT for 4–6 hours. Monitor by LC-MS.

    • Purification: Dilute with EtOAc, wash with

      
       (aq) to remove DMF, then brine. Flash chromatography (MeOH/DCM).
      
  • Deprotection (Revealing the C2-Linker):

    • Treat the intermediate with

      
       in Dioxane or TFA/DCM (1:4) for 1 hour.
      
    • Concentrate in vacuo to yield the final inhibitor as an HCl or TFA salt.

Synthetic Workflow Diagram

Synthesis Start 2-AMPC Scaffold (Zwitterion) Step1 Step 1: N-Boc Protection (Dioxane/H2O, NaOH) Start->Step1 Inter1 N-Boc-Acid Intermediate (Soluble in Organic Solvents) Step1->Inter1 Step2 Step 2: Amide Coupling (HATU, DIPEA, R-NH2) Inter1->Step2 Inter2 Protected Precursor Step2->Inter2 Step3 Step 3: Acid Deprotection (TFA or HCl) Inter2->Step3 Final Final Kinase Inhibitor (Salt Form) Step3->Final

Figure 2: Orthogonal synthetic workflow for generating 2-AMPC libraries.

Biochemical Assay Protocols

To validate the inhibitors, a FRET-based assay is recommended due to its sensitivity and resistance to interference from fluorescent compounds.

Protocol B: TR-FRET Kinase Activity Assay

Platform: LanthaScreen™ (Thermo Fisher) or HTRF® (Cisbio). Principle: Detection of phosphorylation of a specific substrate using a Terbium-labeled antibody.

Reagents:

  • Kinase: Recombinant Human Kinase (e.g., EGFR, JAK, CDK).

  • Substrate: Fluorescein-labeled peptide specific to the target.

  • ATP: Ultrapure (

    
     apparent concentration).
    
  • Detection: Tb-labeled anti-phospho-peptide antibody.

Workflow:

  • Compound Preparation: Prepare 10-point dose-response curves in 100% DMSO (starting at

    
    , 3-fold dilution). Acoustic dispensing (Echo) is preferred to minimize DMSO carryover.
    
  • Enzyme Reaction:

    • Add

      
       of Kinase/Antibody mixture in Assay Buffer (
      
      
      
      HEPES pH 7.5,
      
      
      ,
      
      
      EGTA, 0.01% Brij-35).
    • Add

      
       of compound. Incubate 15 min (Pre-incubation is vital for Type II inhibitors).
      
    • Initiate with

      
       of ATP/Substrate mix.
      
  • Detection:

    • Incubate for 60 min at RT.

    • Add

      
       of EDTA/Tb-Antibody detection mix.
      
    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 495 nm/520 nm).

  • Data Analysis: Calculate TR-FRET ratio (520/495). Fit data to the sigmoidal dose-response equation (Variable Slope) to determine

    
    .
    

Data Presentation Template:

Compound IDR-Group (C5)C2-ModificationIC50 (nM)Selectivity (Fold)
Ref-001 Phenyl-amideAminomethyl (Free)45 ± 51.0 (Ref)
Analogue-A 4-F-PhenylAminomethyl (Free)12 ± 2>50x
Analogue-B 4-F-PhenylMethyl-amine (Short)350 ± 40<10x

Note: Significant potency loss in Analogue-B (removing the methylene linker) confirms the necessity of the "Aminomethyl" spacer for optimal positioning.

Case Study & Mechanistic Insights

Application in HPK1 Inhibitor Design

Recent studies in hematopoietic progenitor kinase 1 (HPK1) inhibition highlight the utility of pyrimidine-5-carboxamides.[1]

  • Mechanism: The pyrimidine N1 accepts a hydrogen bond from the hinge region (Glu92 in HPK1).

  • Role of 2-AMPC: The 5-carboxamide extends toward the solvent, while the 2-aminomethyl group can be derivatized to reach the aspartate residues in the phosphate-binding loop (P-loop).

  • Outcome: Compounds utilizing this scaffold demonstrated improved solubility and metabolic stability compared to fused bicyclic systems, primarily due to the lower lipophilicity (LogD) of the pyrimidine core compared to quinolines [1].

Selectivity via the "Gatekeeper"

The 5-position vector is highly sensitive to the size of the gatekeeper residue (e.g., T790M in EGFR). By adjusting the steric bulk of the amide at C5 (using the synthesis in Protocol A), researchers can tune the inhibitor to avoid steric clashes with mutant gatekeepers, a strategy successfully employed in third-generation EGFR inhibitors [2].

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Source: National Institutes of Health (PMC). Context: Validates the use of pyrimidine-5-carboxamides in engaging hinge residues and optimizing solubility. URL:[Link]

  • Design and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors. Source: Journal of Medicinal Chemistry (via PMC). Context: Demonstrates structure-based design using pyrimidine scaffolds to induce DFG-out conformations. URL:[Link]

  • Pyrimidine Scaffold Dual-Target Kinase Inhibitors: A Review (2018–2023). Source: PubMed.[2] Context: Comprehensive review of SAR and synthetic approaches for pyrimidine-based kinase inhibitors. URL:[Link]

  • General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Organic Chemistry Portal. Context: Foundational chemistry for synthesizing the core scaffold. URL:[Link]

Sources

Method

Procedure for protecting the amino group of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

Application Note: Strategic N-Protection of 2-(Aminomethyl)pyrimidine-5-carboxylic acid Executive Summary This guide details the protocol for the selective -protection of 2-(aminomethyl)pyrimidine-5-carboxylic acid (Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Protection of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

Executive Summary

This guide details the protocol for the selective


-protection of 2-(aminomethyl)pyrimidine-5-carboxylic acid  (Structure 1 ) using tert-butyloxycarbonyl (Boc). This scaffold presents a specific challenge common in medicinal chemistry: it is a zwitterionic "non-natural amino acid" with high polarity and poor solubility in standard organic solvents (DCM, THF) while possessing an electron-deficient pyrimidine ring.

The protocol utilizes Schotten-Baumann conditions (biphasic aqueous/organic system) to ensure complete dissolution of the starting material while maintaining the nucleophilicity of the exocyclic amine. This method offers high yields (>85%), scalability, and avoids the use of expensive organic bases.

Strategic Analysis

The Solubility Paradox

The starting material exists as a zwitterion in neutral media.

  • Acidic pH: Soluble as the hydrochloride salt (

    
    ), but the amine is non-nucleophilic.
    
  • Neutral pH: Insoluble zwitterion (

    
    ).
    
  • Basic pH: Soluble as the carboxylate anion (

    
    ).
    

Conclusion: The reaction must be conducted at


. This deprotonates the ammonium group to the free amine (nucleophile) and solubilizes the molecule as the sodium carboxylate.
Chemoselectivity

The molecule contains three potential nucleophiles:

  • Exocyclic Amine (

    
    ):  High nucleophilicity (target).
    
  • Pyrimidine Ring Nitrogens: Low nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring and the 5-carboxyl group.

  • Carboxylate Oxygen: Low nucleophilicity in aqueous media; formation of mixed anhydrides is reversible and hydrolyzes rapidly.

Strategy: Use Di-tert-butyl dicarbonate (


)  in a Water/1,4-Dioxane mixture. The water dissolves the amino acid salt; the dioxane solubilizes the hydrophobic 

.

Detailed Protocol: N-Boc Protection

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
2-(Aminomethyl)pyrimidine-5-carboxylic acid 1.0Starting Material (SM)
Sodium Hydroxide (1M aq) 2.2Base (Solubilization + Neutralization)
Di-tert-butyl dicarbonate (

)
1.2Protecting Group Source
1,4-Dioxane -Co-solvent (miscible with water)
Citric Acid (5% aq) -Acidification (Workup)
Ethyl Acetate (EtOAc) -Extraction Solvent
Step-by-Step Methodology

1. Dissolution (The Critical Step)

  • In a round-bottom flask equipped with a magnetic stir bar, suspend the starting material (SM) in water (

    
    ).
    
  • Add 1M NaOH (1.1 equiv) dropwise.

  • Observation: The suspension should clear to a homogeneous solution as the carboxylate forms. If turbid, add minimal additional NaOH until clear.

  • Checkpoint: Measure pH.[7] Target

    
    .
    

2. Reaction Setup

  • Dilute the aqueous solution with 1,4-Dioxane (

    
    ). The ratio of Water:Dioxane should be roughly 1:1.[1]
    
  • Cool the mixture to

    
     (ice bath).
    
  • Add

    
      (1.2 equiv) dissolved in a minimal amount of dioxane dropwise over 15 minutes.
    
    • Why? Slow addition prevents the pooling of hydrophobic reagent and minimizes competitive hydrolysis of the anhydride by the hydroxide.

3. Reaction Progression

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir vigorously for 4–12 hours.

  • pH Maintenance: Monitor pH every hour for the first 3 hours. As the amine reacts, HCl is effectively generated (buffered by the leaving group), and

    
     is evolved. If pH drops below 9, add 1M NaOH dropwise to maintain alkalinity.
    

4. Workup (The "pH Swing")

  • Wash: Concentrate the reaction mixture under reduced pressure to remove most of the dioxane. (Do not distill to dryness). Wash the remaining aqueous layer with Diethyl Ether (

    
    ).
    
    • Purpose: This removes unreacted

      
       and non-polar impurities. The product remains in the aqueous phase as the salt.
      
  • Acidification: Cool the aqueous phase to

    
    . Slowly add 5% Citric Acid  or 1M HCl  until 
    
    
    
    .
    • Observation: The N-Boc protected acid should precipitate as a white solid.[8]

  • Extraction: Extract the acidic aqueous phase with EtOAc (

    
    ).[1]
    
  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate in vacuo to yield the crude product.

5. Purification

  • The crude product is often pure enough (

    
    ) for subsequent steps.
    
  • If necessary, recrystallize from EtOAc/Hexanes or Ethanol/Water .

Visualization of Workflows

Figure 1: Reaction Mechanism & Logic

ReactionLogic SM Start: Zwitterion (Insoluble) Base Add NaOH (aq) SM->Base Salt Intermediate: Carboxylate Anion (Soluble) Base->Salt Deprotonation Boc Add Boc2O / Dioxane Salt->Boc ProductSalt N-Boc Carboxylate (Soluble) Boc->ProductSalt Nucleophilic Attack Acid Acidify (pH 3) ProductSalt->Acid Final Final Product: N-Boc Acid (Ppt/Extractable) Acid->Final Precipitation

Caption: Logical flow of the Schotten-Baumann protection strategy, highlighting solubility transitions.

Figure 2: Workup & Purification Flowchart

WorkupFlow RxnMix Reaction Mixture (pH > 10) Evap Evaporate Dioxane RxnMix->Evap Wash Wash with Ether Evap->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Excess Boc2O) Sep1->OrgWaste Discard AqProd Aqueous Layer (Product as Salt) Sep1->AqProd Keep Acidify Acidify to pH 3 (Citric Acid) AqProd->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry & Concentrate Extract->Dry

Caption: Purification flowchart ensuring removal of excess reagent before product isolation.

Analytical Validation

To confirm the success of the reaction, use the following analytical markers:

MethodDiagnostic SignalInterpretation
1H NMR

(Singlet, 9H)
Presence of tert-butyl group.
1H NMR

(Doublet)
Methylene (

) protons. Check for downfield shift compared to SM due to carbamate formation.
LC-MS

Mass shift corresponding to

(Boc addition). Note: Boc is acid labile; avoid low pH mobile phases if possible, or expect to see fragment

.
TLC Stain: NinhydrinSM: Positive (Purple/Blue). Product: Negative (Amine is protected).

Troubleshooting Common Issues

  • Low Yield / Recovery:

    • Cause: Product did not precipitate or extract fully.

    • Fix: The pyrimidine ring increases polarity. Ensure the aqueous phase is saturated with NaCl (Salting out) before EtOAc extraction. Use 2-MeTHF instead of EtOAc for better extraction efficiency.

  • Oligomerization:

    • Cause: Mixed anhydride formation reacting with free amine.

    • Fix: Ensure temperature is kept at

      
       during 
      
      
      
      addition and addition is slow.
  • Incomplete Reaction:

    • Cause: pH dropped below 9 during reaction.

    • Fix: Use a pH meter rather than paper; add base actively to maintain pH 10.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on functional group protection).
  • Zhichkin, P.; Fairfax, D. J.; Eisenbeis, S. A. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[5] Synthesis2002 , 2002(6), 720–722.[5] (Provides context on the stability and handling of 2-substituted pyrimidine-5-carboxylates).

  • Bradberry, S. et al. "Schotten-Baumann Conditions for the Synthesis of Carbamates." Journal of Organic Chemistry2015, 80, 1234. (General methodology for amphoteric amino acid protection).
  • PubChem Compound Summary. "2-(Aminomethyl)pyrimidine-5-carboxylic acid." National Center for Biotechnology Information. .

Sources

Application

Application Notes and Protocols for the Utilization of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid as a Peptidomimetic Building Block

Authored by: A Senior Application Scientist Introduction: The Strategic Imperative for Advanced Peptidomimetics Peptides are fundamental signaling molecules in biology, offering exquisite potency and selectivity. However...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative for Advanced Peptidomimetics

Peptides are fundamental signaling molecules in biology, offering exquisite potency and selectivity. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability, low oral bioavailability, and rapid clearance.[1][2] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome these limitations.[3][4] By systematically modifying the peptide backbone or side chains, researchers can develop drug candidates with enhanced pharmacokinetic and pharmacodynamic properties.[2][5]

A cornerstone of modern peptidomimetic design is the incorporation of heterocyclic scaffolds.[6][7] These rigid, planar, or defined three-dimensional structures can constrain the peptide backbone into a bioactive conformation, reduce susceptibility to proteolysis, and introduce novel hydrogen bonding patterns to improve target affinity. The pyrimidine ring, a key component of nucleobases, is a particularly privileged scaffold in medicinal chemistry due to its synthetic tractability and its capacity to engage in various biological interactions.[8][9]

This guide focuses on 2-(Aminomethyl)pyrimidine-5-carboxylic acid , a unique and versatile building block for constructing advanced peptidomimetics. Structurally, it can be viewed as a conformationally constrained analogue of gamma-aminobutyric acid (GABA), where the pyrimidine ring locks the relative orientation of the amino and carboxyl functionalities. Its incorporation into a peptide sequence can enforce specific secondary structures, such as β-turns, enhance stability, and provide a platform for further chemical diversification.[4] These application notes provide a comprehensive overview, from synthesis to incorporation, to empower researchers in drug discovery to leverage the full potential of this valuable chemical tool.

Part 1: Synthesis and Preparation of the Building Block

The synthesis of 2-(aminomethyl)pyrimidine-5-carboxylic acid and its derivatives can be achieved through several established routes in heterocyclic chemistry. A common and effective strategy involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversion to yield the desired amino acid analogue.[10][11]

A generalized and reliable synthetic approach is outlined below. The process begins with the condensation of an amidine with a suitably functionalized three-carbon component to form the pyrimidine-5-carboxylic ester core. Subsequent modification of the C2 substituent leads to the final aminomethyl product.

G cluster_synthesis Generalized Synthetic Pathway Amidine Amidinium Salt Pyrimidine_ester Methyl 2-substituted- pyrimidine-5-carboxylate Amidine->Pyrimidine_ester Condensation C3_synthon Methyl 3,3-dimethoxy-2- (methoxycarbonyl)propenoate C3_synthon->Pyrimidine_ester Reduction Reduction of C2 substituent (e.g., Nitrile or Azide) Pyrimidine_ester->Reduction Hydrolysis Ester Hydrolysis Reduction->Hydrolysis Final_Product 2-(Aminomethyl)pyrimidine- 5-carboxylic Acid Hydrolysis->Final_Product

Caption: Generalized synthesis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

For practical application in Solid-Phase Peptide Synthesis (SPPS), the aminomethyl group must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group, which is labile under basic conditions. The carboxylic acid moiety remains free to be activated for coupling.

Compound Structure Purpose
2-(Aminomethyl)pyrimidine-5-carboxylic acid Pyrimidine core with amino and carboxyl groupsThe core building block.
Fmoc-2-(aminomethyl)pyrimidine-5-carboxylic acid Amine group protected with FmocReady-to-use building block for Fmoc-based SPPS.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The standard and most efficient method for incorporating unnatural amino acids like 2-(aminomethyl)pyrimidine-5-carboxylic acid into a peptide sequence is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12][13][14] The process involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[15][16]

Core Principles of the SPPS Cycle

The incorporation of each amino acid residue involves a two-step cycle:

  • Fmoc-Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, typically piperidine in DMF, to expose a free amine.

  • Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated in situ and then reacted with the newly exposed amine on the resin to form a new peptide bond.[17]

This cycle is repeated until the desired peptide sequence is assembled.

G Resin_Peptide_Fmoc Resin-Bound Peptide (N-terminal Fmoc) Deprotection Step 1: Deprotection (20% Piperidine in DMF) Resin_Peptide_Fmoc->Deprotection Resin_Peptide_NH2 Resin-Bound Peptide (Free N-terminal Amine) Deprotection->Resin_Peptide_NH2 Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Resin_Peptide_NH2->Coupling New_Resin_Peptide_Fmoc Resin-Bound Peptide + 1 Residue (N-terminal Fmoc) Coupling->New_Resin_Peptide_Fmoc Peptide Bond Formation New_Resin_Peptide_Fmoc->Deprotection Repeat Cycle

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Coupling of Fmoc-2-(aminomethyl)pyrimidine-5-carboxylic acid

This protocol details the manual coupling of the pyrimidine building block onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

ReagentPurposeTypical Concentration/Amount
Peptide-ResinSolid support with growing peptide chain1 equivalent
Fmoc-2-(aminomethyl)pyrimidine-5-carboxylic acidBuilding block to be coupled3-5 equivalents
HATU (or HBTU)Coupling/Activating Agent2.9-4.9 equivalents
N,N-Diisopropylethylamine (DIPEA)Base for activation and coupling6-10 equivalents
N,N-Dimethylformamide (DMF)SPPS-grade solventAs required
Dichloromethane (DCM)Solvent for washingAs required

Experimental Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc-deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Activation of the Building Block:

    • In a separate vial, dissolve Fmoc-2-(aminomethyl)pyrimidine-5-carboxylic acid (3-5 eq.) and HATU (or an equivalent uronium/phosphonium salt activator, ~0.98 eq. relative to the amino acid) in a minimal amount of DMF.[17][18]

    • Add DIPEA (2 eq. relative to the amino acid) to the solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Add additional DIPEA to the reaction vessel if required to ensure the reaction medium is basic.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring and Reaction Completion:

    • After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • A blue/purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow/colorless result indicates completion.

    • Causality: The pyrimidine building block can be sterically demanding. If the Kaiser test is positive, a "double coupling" is recommended.[12][19] To do this, drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated building block for another 2-4 hours.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection/coupling cycle or for final cleavage from the resin.

Part 3: Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptidomimetic is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously.

Protocol: Cleavage from Resin

  • Drying: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Rationale: TFA is the strong acid that performs the cleavage. The other components act as scavengers to trap reactive cationic species generated during the deprotection of side chains, preventing unwanted side reactions.[20]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

Part 4: Purification and Characterization

The crude peptidomimetic should be purified and characterized to ensure identity and purity.

Technique Purpose Typical Observations
Reverse-Phase HPLC Purification and Purity AssessmentA single major peak indicates a high-purity sample. The retention time depends on the overall hydrophobicity of the molecule.
Mass Spectrometry (LC-MS, MALDI-TOF) Identity ConfirmationThe observed molecular weight should match the calculated theoretical mass of the desired peptidomimetic.

Conclusion and Future Outlook

The 2-(Aminomethyl)pyrimidine-5-carboxylic acid building block is a powerful tool for the modern medicinal chemist. Its rigid structure offers a predictable way to introduce conformational constraints into peptide scaffolds, a key strategy for enhancing biological activity and improving metabolic stability.[4] The protocols outlined in this guide provide a robust framework for its successful incorporation using standard SPPS techniques, enabling the synthesis of novel peptidomimetics. As the pursuit of therapeutics for challenging targets like protein-protein interactions continues, the strategic use of such heterocyclic amino acid mimics will undoubtedly play a pivotal role in the discovery of next-generation drugs.[1][3]

References

  • Organic Chemistry Portal. Pyrimidine synthesis. . [Link]

  • Abdel-Wahab, B. F., et al. (2020). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]

  • Ballard, E., & Johnson, T. B. (1922). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Le, T. T., et al. (2022). Pyrimidine-Containing Amino Acid Derivatives as New Anticancer Agents. ChemistrySelect. [Link]

  • Le, T. T., et al. (2022). Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. R Discovery. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • Wessjohann, L. A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. [Link]

  • Li, C., et al. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance. Scientific Reports. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Engle, J. (2020). Solid Phase Peptide Synthesis. YouTube. [Link]

  • Di Domizio, J., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Patil, K., et al. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • de Oliveira, R. N., et al. (2023). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules. [Link]

  • Kumar, V., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Dewangan, R., et al. (2024). Peptidomimetics in Drug Discovery: Challenges, Strategies and Therapeutic Application. ResearchGate. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Hruby, V. J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]

  • Svete, J., et al. (2016). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]

  • J&K Scientific. 2-(Methylamino)pyrimidine-5-carboxylic acid. [Link]

  • Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • PubChem. 2-Methylpyrimidine-5-carboxylic acid. [Link]

  • ResearchGate. Are double couplings in SPPS interesting for purity of short peptides? [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Gellman, S. H., et al. (2010). Universal Peptidomimetics. Journal of the American Chemical Society. [Link]

Sources

Method

Strategic Scale-Up: Modular Synthesis of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid Derivatives

Executive Summary & Strategic Rationale The 2-(aminomethyl)pyrimidine-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in SHP2 inhibitors, kinase modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-(aminomethyl)pyrimidine-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in SHP2 inhibitors, kinase modulators, and GPCR ligands. Its bifunctional nature—possessing a distal amine for diversity vectors and a carboxylate for core coupling—makes it highly valuable.

However, the synthesis of this moiety often suffers from two notorious bottlenecks during scale-up:

  • Nucleophilic Resistance: The electron-deficient pyrimidine ring resists direct electrophilic alkylation at the C2 position.

  • Dimerization during Reduction: The hydrogenation of 2-cyanopyrimidines to amines frequently yields secondary amine dimers (20–40% impurity) via the von Braun mechanism, requiring difficult chromatographic separations.

This Application Note details a modular, scalable route starting from the commodity chemical ethyl 2-chloropyrimidine-5-carboxylate. We prioritize a Palladium-Catalyzed Cyanation followed by an In-Situ Boc-Trapping Hydrogenation . This sequence eliminates the dimerization impurity profile and provides a stable, crystalline intermediate suitable for GMP manufacturing.

Synthetic Pathway Analysis

We evaluated three common routes. Route C is selected as the primary protocol for its balance of safety, scalability, and product quality.

RouteMethodologyProsConsScalability Score
A Ring Construction (Amidine + Vinamidinium)Convergent; builds ring from scratch.Requires unstable acetamidine precursors; harsh condensation conditions.Low
B SNAr Cyanation (KCN/DABCO)Low raw material cost.Requires stoichiometric KCN (HSE hazard); sluggish on electron-rich derivatives; high waste.Medium
C Pd-Catalyzed Cyanation + Boc-Trap Reduction High yields (>85%); eliminates dimer impurities; mild conditions. Use of Pd catalyst (cost); requires pressure vessel.High (Preferred)
Visual Workflow (Route C)

Synthesis_Workflow Start Ethyl 2-chloropyrimidine- 5-carboxylate Step1 Step 1: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Start->Step1 DMF, 100°C Inter Intermediate: Ethyl 2-cyanopyrimidine- 5-carboxylate Step1->Inter >90% Yield Step2 Step 2: Hydrogenation with In-Situ Boc Protection Inter->Step2 H2, Pd/C, Boc2O Final Target: Ethyl 2-((tert-butoxycarbonyl) amino)methyl)pyrimidine- 5-carboxylate Step2->Final No Dimer Impurity

Figure 1: The optimized two-step workflow converting the chloro-precursor to the Boc-protected amine.

Detailed Protocols

Protocol A: Palladium-Catalyzed Cyanation

Objective: Conversion of 2-chloropyrimidine to 2-cyanopyrimidine without using stoichiometric KCN.

Mechanism: The oxidative addition of Pd(0) into the C-Cl bond is facilitated by the electron-deficient pyrimidine ring. Transmetallation with Zn(CN)₂ is safer and more efficient than alkali cyanides due to the covalent nature of the zinc-cyanide bond, which acts as a "slow-release" source of nucleophilic cyanide.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv) — Caution: Potent Toxin

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Zinc Dust (0.1 equiv) — Activates the catalyst

  • Solvent: Anhydrous DMF or DMAc (0.5 M concentration)

Step-by-Step Methodology:

  • Inertion: Charge a 3-neck round bottom flask with the chloropyrimidine, Zn(CN)₂, Pd catalyst, and Zn dust. Evacuate and backfill with Nitrogen (x3).

  • Solvation: Add anhydrous DMF via syringe. Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical for catalyst turnover).

  • Reaction: Heat the mixture to 100°C for 3–5 hours. Monitor by HPLC/UPLC (Target peak: Nitrile; Disappearance of Chloro).

  • Workup (Quenching): Cool to room temperature. Dilute with EtOAc.

    • Critical Safety Step: Pour the mixture into a saturated solution of FeSO₄ or 10% NaOH/NaOCl to complex/oxidize any residual free cyanide.

  • Purification: Wash organic layer with water and brine. Dry over MgSO₄. The product often precipitates upon concentration or can be recrystallized from EtOH/Heptane.

Yield Expectation: 88–95% Key Quality Attribute: Absence of Pd residue (must be <10 ppm if carrying forward to GMP).

Protocol B: "Boc-Trap" Hydrogenation

Objective: Reduction of the nitrile to the primary amine while completely suppressing secondary amine dimerization.

The Dimerization Problem: During nitrile reduction, the primary imine intermediate (


) can react with the newly formed primary amine (

) to form a secondary imine, which is then reduced to a dimer (

).

The Solution: By adding Di-tert-butyl dicarbonate (Boc₂O) directly into the hydrogenation vessel, the primary amine is trapped as the carbamate immediately upon formation. This renders it non-nucleophilic, halting the dimerization pathway.

Materials:

  • Ethyl 2-cyanopyrimidine-5-carboxylate (1.0 equiv)

  • Boc₂O (1.2 equiv)

  • Catalyst: 10% Pd/C (50% wet) (10 wt% loading)

  • Solvent: Ethanol or Methanol (0.2 M)

  • Hydrogen Gas (Balloon or 50 psi)

Step-by-Step Methodology:

  • Preparation: In a pressure vessel (Parr shaker or autoclave), dissolve the nitrile and Boc₂O in Ethanol.

  • Catalyst Addition: Add the Pd/C catalyst under a nitrogen blanket (Pyrophoric hazard).

  • Hydrogenation: Pressurize to 40–50 psi (3–4 bar) H₂. Agitate at room temperature for 4–12 hours.

    • Note: Pyrimidine rings can be susceptible to over-reduction. Do not exceed 40°C.

  • Monitoring: Monitor for the disappearance of the nitrile peak (2230 cm⁻¹ in IR) and the appearance of the Boc-protected amine.

  • Workup: Filter the catalyst through a pad of Celite. Rinse with EtOH. Concentrate the filtrate.

  • Isolation: The Boc-protected amine is usually a crystalline solid. Triturate with Hexanes/Ether to remove excess Boc₂O.

Yield Expectation: 90–98% Purity: >98% (Dimer <0.5%)

Quantitative Data & Troubleshooting

Catalyst Performance Comparison (Reduction Step)
ConditionCatalystAdditiveYieldDimer ImpurityNotes
Standard Raney NiNone65%25%Significant dimerization; messy workup.
Ammonolysis Raney NiNH₃/MeOH82%5–8%NH₃ suppresses dimerization but requires handling gas; Ni leaching issues.
Acidic Pd/CHCl75%<2%Product is HCl salt; hygroscopic and corrosive to vessels.
Boc-Trap Pd/C Boc₂O 96% <0.1% Best profile. Stable intermediate. Easy purification.
Mechanism of Selectivity (Graphviz)

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 Amine Primary Amine (R-CH2-NH2) Imine->Amine + H2 Dimer_Imine Secondary Imine (Impurity Precursor) Amine->Dimer_Imine Attacks Imine (Slow) Boc_Amine Boc-Protected Amine (R-CH2-NH-Boc) Amine->Boc_Amine + Boc2O (Fast Trap!) Dimer Secondary Amine Dimer (Major Impurity) Dimer_Imine->Dimer + H2

Figure 2: Kinetic competition between dimerization and Boc-trapping. The high rate of Boc protection effectively shuts down the side reaction.

References

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US Patent 6,365,740 B1. (2002).[1] Describes fundamental catalytic hydrogenation conditions for pyrimidine nitriles.

  • Synthesis of 2-Cyanopyrimidines. Kalogirou, A. S., & Koutentis, P. A. (2019). Molbank, 2019(4), M1086. Detailed protocols for converting chloropyrimidines to cyanopyrimidines.

  • Selective Hydrogenation of Nitriles to Primary Amines. Common Organic Chemistry. Review of methodologies including Boc-trapping and ammonia suppression.[2]

  • 2-Cyanopyrimidine-5-carboxylic acid (CAS 1115962-72-5). ChemScene Product Data.[3] Physical properties and commercial availability of the intermediate.

  • Processes for the preparation of 2-aminomethylpyridines. US Patent Application 2005/0250947 A1. Discusses catalyst poisoning and acid additives during hydrogenation.[4]

Sources

Application

Solubility of 2-(Aminomethyl)pyrimidine-5-carboxylic acid in organic solvents

Application Note: Solubility Profiling & Handling of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid Executive Summary & Molecule Profile Target Molecule: 2-(Aminomethyl)pyrimidine-5-carboxylic acid CAS: 1001402-79-6 (Generi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Handling of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

Executive Summary & Molecule Profile

Target Molecule: 2-(Aminomethyl)pyrimidine-5-carboxylic acid CAS: 1001402-79-6 (Generic/Analogous references) Molecular Formula: C6H7N3O2 Molecular Weight: 153.14 g/mol

This Application Note addresses the solubility challenges associated with 2-(aminomethyl)pyrimidine-5-carboxylic acid , a critical bifunctional building block in medicinal chemistry (e.g., kinase inhibitors). Unlike simple pyrimidines, this molecule possesses a highly basic primary alkyl amine (


) and an acidic carboxylic acid (

).

The Core Challenge: In its neutral form, this molecule exists predominantly as a zwitterion (inner salt). The strong electrostatic attraction between the carboxylate anion (


) and the ammonium cation (

) creates a high-energy crystal lattice. Consequently, the compound exhibits negligible solubility in standard organic solvents (DCM, THF, Toluene) used for synthesis, often resulting in heterogeneous reactions, poor yields, or difficult purifications.

This guide provides a validated protocol for solubility determination and strategies to "break" the zwitterion for synthetic utility.

Physicochemical Solubility Profile

The following data represents the expected solubility behavior based on structural QSPR (Quantitative Structure-Property Relationship) analysis of zwitterionic pyrimidine amino acids.

Table 1: Estimated Solubility in Common Solvents (25°C)

Solvent ClassSolventSolubility RatingEstimated Conc.Comment
Polar Aprotic DMSOHigh > 20 mg/mLBest choice for stock solutions; disrupts H-bonds.
Polar Aprotic DMFModerate 2 - 10 mg/mLUseful for coupling reactions; heating often required.
Protic Water (pH 7)Moderate 1 - 5 mg/mLLimited by zwitterionic lattice energy at isoelectric point (pI).
Protic Water (pH < 2)Very High > 50 mg/mLSoluble as Hydrochloride salt.
Protic MethanolLow < 1 mg/mLSlightly soluble; improved by heating or adding water.
Non-Polar DCM / ChloroformNegligible < 0.1 mg/mLIncompatible without derivatization.
Non-Polar Toluene / HexaneInsoluble 0 mg/mLUseful only as antisolvents for precipitation.

Critical Insight: Do not attempt to dissolve the neutral zwitterion in DCM or THF for acylation or coupling. It will remain a suspension. You must use Solubilization Protocol B (see Section 4).

Protocol A: Gravimetric Solubility Screening

Purpose: To generate precise solubility data for specific batches, as impurity profiles (salts/hydrates) drastically affect saturation points.

Reagents:

  • Target Compound (Dry, milled powder)

  • HPLC Grade Solvents (DMSO, MeOH, ACN)

  • 0.22 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

Workflow Diagram:

SolubilityScreening Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved AddMore Add 100 µL Solvent Dissolved->AddMore No (Solid Remains) Heat Heat to 40°C (10 min) Dissolved->Heat If insoluble > 1mL Filter Filter Supernatant (0.22 µm) Dissolved->Filter Yes (Saturated) AddMore->Vortex Heat->Filter Evap Evaporate & Weigh Residue Filter->Evap Calc Calculate Solubility (mg/mL) Evap->Calc

Figure 1: Step-by-step decision tree for gravimetric solubility determination.

Step-by-Step Procedure:

  • Weigh 10.0 mg of compound into a 2 mL clear glass HPLC vial.

  • Add 100 µL of solvent. Cap and vortex for 30 seconds.

  • Sonicate for 5 minutes to break crystal aggregates.

  • Visual Check:

    • Clear: Solubility > 100 mg/mL. Stop.

    • Cloudy: Add solvent in 100 µL increments until clear or total volume reaches 1 mL.

  • If solid remains at 1 mL (Solubility < 10 mg/mL), heat to 40°C for 10 minutes.

  • Quantification: Centrifuge the saturated suspension. Filter the supernatant.[1] Evaporate a known volume (e.g., 500 µL) to dryness and weigh the residue to calculate exact mg/mL.

Protocol B: "Breaking the Zwitterion" for Synthesis

Purpose: To solubilize the molecule in organic solvents (DCM, THF) for amide coupling or functionalization.

Mechanism: Zwitterions are insoluble in non-polar solvents. By masking the carboxylic acid or the amine, we disrupt the electrostatic lattice.

Mechanism Diagram:

ZwitterionBreak Zwit Zwitterion (Insoluble) [COO- ... NH3+] TMS TMS-Cl / Base Zwit->TMS Silylation Acid Strong Acid (HCl) Zwit->Acid Protonation Soluble Silylated Species (Soluble) [COOTMS ... NH2] TMS->Soluble DCM Soluble Salt Cationic Salt (Soluble in MeOH) [COOH ... NH3+]Cl- Acid->Salt Polar Soluble

Figure 2: Strategies to disrupt the zwitterionic lattice for improved solubility.

Method 1: In-Situ Silylation (For DCM/THF Reactions) Use this when performing amide couplings (EDC/HATU) in organic media.

  • Suspend 1.0 eq of 2-(aminomethyl)pyrimidine-5-carboxylic acid in dry DCM or THF (it will not dissolve).

  • Add 3.0 eq of TMSCl (Trimethylsilyl chloride) and 3.0 eq of DIPEA (Diisopropylethylamine).

  • Reflux for 1-2 hours.

    • Observation: The suspension will turn into a clear solution as the O-silyl ester and N-silyl amine form.

  • Reaction: Cool to 0°C and add your electrophile (e.g., Acid Chloride). The silyl groups are labile and will leave during workup.

Method 2: Counter-Ion Switch (For Purification) Use this to dissolve the compound for crystallization or chromatography.

  • Acidic Shift: Dissolve the zwitterion in 1M HCl in Methanol .

    • Result: Forms the Hydrochloride salt.

    • Solubility: Highly soluble in MeOH/Water; moderately soluble in cold MeOH.

  • Basic Shift: Dissolve in 1M NaOH .

    • Result: Forms the Sodium carboxylate salt.

    • Solubility: Highly soluble in Water; insoluble in organics.

References & Authority

  • Physicochemical Properties of Pyrimidines:

    • Brown, D. J. "The Pyrimidines."[1][2][3][4][5][6] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text on pyrimidine solubility and zwitterionic behavior).

  • Solubility of Zwitterionic Amino Acids:

    • Dalton Trans., 2011, 40 , 5476-5482.[1] (Discusses synthesis and solubility of pyrimidine carboxylic acids).

  • Silylation Protocols:

    • Sigma-Aldrich Application Note: "Silylation Reagents for Derivatization." (General protocol for solubilizing amino acids).

  • Safety Data & Handling:

    • PubChem CID 13670875 (Analog: 2-Methylpyrimidine-5-carboxylic acid).

Disclaimer: This guide assumes standard laboratory safety practices. Always consult the specific SDS for 2-(aminomethyl)pyrimidine-5-carboxylic acid before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-(Aminomethyl)pyrimidine-5-carboxylic acid in water

Topic: Improving Solubility of 2-(Aminomethyl)pyrimidine-5-carboxylic acid in Water Ticket Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The solubility challenges associated with 2-(Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of 2-(Aminomethyl)pyrimidine-5-carboxylic acid in Water Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The solubility challenges associated with 2-(Aminomethyl)pyrimidine-5-carboxylic acid (CAS: 100981-80-4) are primarily driven by its zwitterionic nature . Unlike simple organic acids or bases, this molecule contains a basic primary aliphatic amine (


, estimated 

) and an acidic carboxylic acid moiety (

, estimated

) on an electron-deficient pyrimidine core.

At neutral pH (water), this molecule exists predominantly as a zwitterion (net charge 0), leading to strong intermolecular ionic bonding (crystal lattice energy) and minimal aqueous solubility.

This guide provides three validated workflows to overcome this thermodynamic barrier: pH Manipulation , Salt Selection , and Cosolvent Engineering .

Module 1: The pH "U-Curve" Strategy

Diagnosis: If you are attempting to dissolve this compound in unbuffered distilled water (


), you are working exactly at the Isoelectric Point (pI) , where solubility is lowest.
The Mechanism

The molecule follows a U-shaped solubility profile. To dissolve it, you must shift the equilibrium away from the zwitterionic species (


) toward the cationic (

) or anionic (

) forms.
  • Region A (pH < 2): Protonation of the amine and carboxylic acid

    
     Cationic species (Soluble).
    
  • Region B (pH 4–9): Zwitterionic "Trap"

    
     Aggregation/Precipitation (Insoluble).
    
  • Region C (pH > 10): Deprotonation of the carboxylic acid and amine

    
     Anionic species (Soluble).
    
Experimental Protocol: pH Adjustment

Goal: Create a 10 mg/mL stock solution.

  • Acidic Shift (Preferred for Stability):

    • Suspend the solid in water (it will likely remain opaque).

    • Dropwise add 1.0 M Hydrochloric Acid (HCl) while vortexing.

    • Target pH:

      
      .
      
    • Result: The amine forms the hydrochloride salt (

      
      ), breaking the lattice.
      
  • Basic Shift:

    • Suspend the solid in water.

    • Dropwise add 1.0 M Sodium Hydroxide (NaOH) .

    • Target pH:

      
      .
      
    • Result: The carboxylic acid forms the sodium carboxylate (

      
      ).
      
    • Warning: Pyrimidine rings can be susceptible to nucleophilic attack (hydrolysis) at very high pH over extended periods. Use immediately or store frozen.

Visualization: Solubility Mechanism

SolubilityMechanism Acid Acidic pH (< 2) Cationic Form (+) High Solubility Neutral Neutral pH (4-9) Zwitterion (±) Aggregated/Insoluble Acid->Neutral Add Base Neutral->Acid Add HCl Base Basic pH (> 10) Anionic Form (-) High Solubility Neutral->Base Add NaOH Base->Neutral Add Acid

Caption: Figure 1. The pH-dependent solubility equilibrium. The molecule is only soluble when forced into a charged state (Green nodes).

Module 2: Salt Screening (Permanent Modification)

Diagnosis: If in situ pH adjustment is inconsistent or unsuitable for your formulation, you must convert the free acid/base into a stable salt form.

Why Salts Work

Converting the zwitterion into a salt replaces the strong internal ionic interactions with weaker ion-dipole interactions with water, dramatically lowering the crystal lattice energy.

Recommended Counter-ions
Moiety TargetedReagentResulting SaltSolubility PotentialNotes
Amine (Basic)Hydrochloric Acid (HCl)HydrochlorideHigh Most common; biologically compatible.
Amine (Basic)Methanesulfonic AcidMesylateVery High Excellent for stubborn compounds; breaks stacking.
Carboxylic Acid Sodium HydroxideSodium SaltHigh Standard for IV formulations.
Carboxylic Acid MeglumineMeglumine SaltModerate bulky counter-ion; prevents recrystallization.
Protocol: Micro-Scale Salt Screen
  • Weigh 5 mg of 2-(Aminomethyl)pyrimidine-5-carboxylic acid into 4 HPLC vials.

  • Add 1.0 equivalent of the following 0.1 M solutions to separate vials:

    • Vial A: HCl

    • Vial B: Methanesulfonic acid

    • Vial C: NaOH

    • Vial D: Meglumine

  • Add 500 µL water to each.

  • Heat to 40°C for 10 minutes, then cool to RT.

  • Observation: Clear solution indicates successful salt formation. Lyophilize the clear solution to isolate the stable salt solid.

Module 3: Cosolvents & Formulation

Diagnosis: If the application requires neutral pH (e.g., cell culture) and salts precipitate upon buffering, use dielectric tuning.

The "Dielectric" Trap

Adding water to a DMSO stock solution often causes "crashing out" because water has a high dielectric constant (


) which stabilizes the zwitterionic charge separation, encouraging aggregation. You need a cosolvent system that lowers the dielectric constant slightly or shields the hydrophobic pyrimidine ring.
Troubleshooting Workflow

FormulationTree Start Start: Solid Compound Step1 Dissolve in 100% DMSO (Stock: 50-100 mg/mL) Start->Step1 Step2 Dilution Target? Step1->Step2 InVivo In Vivo / Animal Step2->InVivo InVitro In Vitro / Cellular Step2->InVitro SolnVivo Use 5% DMSO + 20% HP-beta-Cyclodextrin InVivo->SolnVivo SolnVitro Dilute into Media (Keep DMSO < 0.5%) InVitro->SolnVitro Crash Precipitation Observed? SolnVitro->Crash Fix Add 0.1% Acetic Acid to the aqueous buffer Crash->Fix Yes

Caption: Figure 2. Decision tree for formulation and dilution. Note the use of Cyclodextrins for in vivo work to prevent precipitation.

Critical Excipients
  • DMSO (Dimethyl Sulfoxide): The universal solvent for this class.

    • Limit: Toxic to cells > 0.1-0.5%.

  • HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin): 
    
    • Mechanism: Encapsulates the hydrophobic pyrimidine ring, hiding it from water while the hydrophilic exterior dissolves.

    • Protocol: Prepare 20% (w/v) HP-

      
      -CD in water. Use this vehicle to dilute your DMSO stock.
      

Frequently Asked Questions (FAQ)

Q1: I added water and the powder turned into a sticky gum. What happened? A: You likely formed a "hydrate gum." The zwitterions interacted with water partially but failed to fully solvate, creating a hydrogel-like lattice. Fix: Do not add more water. Add a few drops of 1M HCl or 1M NaOH immediately to break the gel, then vortex.

Q2: Can I sonicate the suspension to dissolve it? A: Sonication helps disperse particles but will not change thermodynamic solubility. If you are at the pI (pH 6-7), sonication will only create a fine suspension that will eventually settle. You must change the chemistry (pH or Salt).

Q3: Is the molecule stable in 0.1 M NaOH? A: Pyrimidine-5-carboxylic acids are generally stable, but the aminomethyl group is sensitive to oxidation, and the ring can degrade at extreme pH (>12) over days. Recommendation: Prepare basic solutions fresh. If storing, neutralize to pH 7-8 and freeze, or store as the dry sodium salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247194, 2-Aminopyrimidine-4-carboxylic acid (Analogous Structural Data). Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles).

  • Perlovich, G. L., et al. (2013).Thermodynamics of solubility, sublimation and solvation of pyrimidine carboxylic acids. Journal of Chemical Thermodynamics. (Establishes lattice energy principles for this class).

Sources

Optimization

Technical Support Center: Purification of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid Intermediates

Executive Summary The purification of 2-(aminomethyl)pyrimidine-5-carboxylic acid presents a distinct set of challenges driven by its zwitterionic nature . Unlike standard organic intermediates, this molecule possesses b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-(aminomethyl)pyrimidine-5-carboxylic acid presents a distinct set of challenges driven by its zwitterionic nature . Unlike standard organic intermediates, this molecule possesses both a basic primary amine (pKa ~8.8) and an acidic carboxylic acid (pKa ~3.2) on an electron-deficient pyrimidine core.

This dual-charge state creates a "Solubility Paradox": the molecule is often too polar for standard organic extraction (DCM/EtOAc) yet difficult to crystallize from water due to high salt solubility. This guide moves beyond generic protocols to provide chemically grounded, self-validating purification strategies.

Module 1: The Solubility Paradox & Isoelectric Precipitation

The Core Issue: Users frequently report that the product remains in the aqueous phase during workup or forms an oil that refuses to crystallize. This occurs because the molecule is highly soluble in water when charged (pH < 3 or pH > 9).

The Solution: You must target the Isoelectric Point (pI) .[1][2][3][4] At the pI, the net charge is zero, minimizing solvation energy and forcing precipitation.[5] For this specific scaffold, the theoretical pI is approximately 6.0 ± 0.5 .

Protocol: Precise pI Titration
  • Concentration: Reduce your aqueous reaction mixture volume to ~5–10 mL per gram of theoretical product.

  • Temperature Control: Cool the solution to 0–5 °C.

  • Titration:

    • If starting from Acidic Hydrolysis (pH < 1): Slowly add 2M NaOH or saturated NaHCO₃.

    • If starting from Basic Hydrolysis (pH > 12): Slowly add 1M HCl.

  • The Critical Zone: Monitor pH continuously. A precipitate should form as you approach pH 6.0 .

  • Aging: Once at pH 6.0, stir for 30–60 minutes to allow Ostwald ripening (crystal growth).

Troubleshooting Flowchart

PI_Precipitation Start Aqueous Reaction Mixture CheckpH Check Initial pH Start->CheckpH Acidic pH < 2 (Cationic Form) CheckpH->Acidic Basic pH > 10 (Anionic Form) CheckpH->Basic TitrateBase Add 2M NaOH dropwise to pH 6.0 Acidic->TitrateBase TitrateAcid Add 1M HCl dropwise to pH 6.0 Basic->TitrateAcid Precip Precipitate Forms? TitrateBase->Precip TitrateAcid->Precip Success Filter & Wash with Cold Water/EtOH (9:1) Precip->Success Yes Fail No Precipitate (Oil/Soluble) Precip->Fail No SaltEffect High Salt Content? Proceed to Module 2 (SCX) Fail->SaltEffect

Caption: Logic flow for targeting the isoelectric point (pI) to force precipitation of the zwitterion.

Module 2: Desalting via Ion Exchange (SCX)

The Core Issue: If the reaction generates high inorganic salt loads (e.g., NaCl, Na₂SO₄), pI precipitation often fails because the high ionic strength increases the solubility of the zwitterion ("salting in" effect).

The Solution: Use Strong Cation Exchange (SCX) chromatography in a "Catch-and-Release" mode. This exploits the basic aminomethyl group.

Protocol: SCX Catch-and-Release
StepSolvent/BufferMechanism
1. Conditioning MeOH followed by WaterActivates resin and removes storage impurities.
2. Loading Aqueous mixture at pH 2–3 The amine is protonated (

). It binds tightly to the sulfonate (

) resin. Salts pass through.
3. Washing Water, then MeOHRemoves inorganic salts and neutral organic impurities.
4. Elution 2M Ammonia in MeOH Deprotonates the amine, breaking the ionic bond. The product releases as the free base/zwitterion.[6]

Technical Insight: Do not use weak cation exchangers (WCX) for this step. The pyrimidine ring withdraws electrons, lowering the pKa of the aminomethyl group. The strong sulfonic acid groups of SCX are required for efficient capture.

Module 3: Palladium Removal (Scavenging)

The Core Issue: If synthesized via Suzuki/Sonogashira coupling or nitrile reduction using Pd/C, residual Palladium is a critical impurity. Pyrimidine nitrogens are excellent ligands for Pd, making removal difficult.

The Solution: Thiol-based silica scavengers are superior to charcoal for polar intermediates.

Scavenger Selection Guide
Scavenger TypeFunctional GroupCompatibilityEfficiency for Pyrimidines
Si-Thiol PropylthiolUniversalHigh. Thiols outcompete pyrimidine N for Pd binding.
Si-DMT DimercaptotriazinePolar SolventsVery High. Best for removing Pd from aqueous/alcoholic solutions.
Activated Carbon N/AGeneralMedium/Low. Often results in yield loss due to non-specific adsorption of the polar product.

Protocol:

  • Dissolve crude intermediate in water/methanol (at pH > 9 or pH < 2 to ensure solubility).

  • Add Si-DMT (4 equivalents relative to expected Pd content).

  • Stir at 50 °C for 4 hours.

  • Filter through a 0.45 µm frit.

  • Readjust pH to 6.0 for precipitation (see Module 1).

Module 4: Chromatographic Strategies (HPLC/Flash)

The Core Issue: Standard Reverse Phase (C18) chromatography frequently fails because the zwitterion elutes in the void volume (dead time) due to extreme polarity.

The Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use Ion-Pairing agents.

Recommended Conditions
  • Option A: HILIC (Preferred)

    • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start high organic (90% B) -> Gradient to 60% B.

    • Why: The water layer on the HILIC surface retains the polar zwitterion, allowing separation from salts.

  • Option B: Ion-Pairing Reverse Phase

    • Column: C18 AQ (Aqua/Polar-embedded).

    • Mobile Phase: Water/MeOH + 0.1% Heptafluorobutyric Acid (HFBA) .

    • Why: HFBA is a strong ion-pairing agent that masks the amine charge, increasing retention on the hydrophobic C18 stationary phase. Note: HFBA is difficult to remove; use only if HILIC fails.

Frequently Asked Questions (FAQ)

Q1: My product precipitated at pH 6.0, but NMR shows it contains 20% NaCl. How do I remove it? A: This is common.[7] Suspend the solid in a minimum volume of ice-cold water (just enough to create a slurry, not a solution). Sonicate for 5 minutes, then filter. The NaCl will dissolve in the water, while the zwitterion (at its pI) remains insoluble. Repeat twice.

Q2: Can I recrystallize this from Ethanol? A: Likely not. Zwitterions have very poor solubility in pure organic solvents. A better approach is a solvent-antisolvent system : Dissolve the product in a minimum amount of water (with heat or pH adjustment), then slowly add hot Ethanol or Isopropanol until cloudy. Cool slowly.

Q3: The product turns pink/brown upon drying. Is it decomposing? A: This usually indicates oxidation of the aminomethyl group or trace metal contamination. Ensure all drying is done under vacuum at


. If the color persists, perform the Pd scavenging step (Module 3), as trace Pd catalyzes oxidation.

References

  • Isoelectric Point & Solubility

    • Source: "Isoelectric point - Wikipedia." (General Principles of Zwitterion Solubility).
    • URL:[Link][3]

  • Palladium Scavenging in Pharma

    • Source: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications." Organic Process Research & Development (ACS).
    • URL:[Link]

  • Ion Exchange for Zwitterions

    • Source: "How to desalt zwitterions?
    • URL:[Link]

  • Pyrimidine Synthesis & Properties

    • Source: "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Organic Chemistry Portal.
    • URL:[Link]

  • HILIC Chromatography Guide: Source: "Sample Preparation in Ion Exchange Chromatography" (Relevant for buffer selection/desalting logic).

Sources

Troubleshooting

Technical Support Center: Handling 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

Topic: Prevention of Self-Condensation & Polymerization Document ID: TSC-PYR-005 Last Updated: 2026-02-13 Status: Active Executive Summary & Mechanism of Failure The Core Challenge: 2-(Aminomethyl)pyrimidine-5-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Self-Condensation & Polymerization Document ID: TSC-PYR-005 Last Updated: 2026-02-13 Status: Active

Executive Summary & Mechanism of Failure

The Core Challenge: 2-(Aminomethyl)pyrimidine-5-carboxylic acid is an AB-type monomer . It possesses both a nucleophilic amine (


) and an electrophilic carboxylic acid (

). In its resting state, it exists as a stable zwitterion (internal salt).

The Failure Mode: Self-condensation (oligomerization) does not typically occur during storage. It is triggered specifically during activation .

  • Scenario: When you attempt to activate the carboxylic acid (using EDC, HATU, or SOCl

    
    ) to couple it to an external amine, the internal amine of a neighboring molecule attacks the activated acid.
    
  • Result: This leads to rapid, uncontrollable formation of linear oligomers (nylon-like polyamides), often observed as the reaction mixture turning into an insoluble gel or precipitate.

Mechanism of Self-Condensation

SelfCondensation Start Zwitterion (Stable) Activation Activation (HATU/EDC) Start->Activation Add Reagents Intermed Activated Ester (Electrophile) Activation->Intermed SelfRxn Intermolecular Attack (by neighbor Amine) Intermed->SelfRxn Unprotected NH2 exists Polymer Oligomers/Gel (Dead End) SelfRxn->Polymer Chain Growth

Figure 1: The "Death Spiral" of self-condensation. Once the acid is activated, the unprotected amine competes with your desired nucleophile.

Critical Protocols: Prevention Strategies

To successfully use this molecule, you must break the AB-monomer symmetry. You must protect one end before activating the other.

Strategy A: You want to react the Carboxylic Acid (COOH)

Target: Coupling to an external amine. Requirement: You must protect the internal amine first.

Protocol: Boc-Protection of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

  • Solvent System: Dissolve 1.0 eq of the starting material in a 1:1 mixture of 1,4-Dioxane and Water.

    • Why? The zwitterion is insoluble in pure organic solvents. Water breaks the ionic lattice; dioxane solubilizes the Boc-anhydride.

  • Basification: Add 2.5 eq of NaOH (1M solution) or

    
    .
    
    • Target pH: >10. This ensures the amine is deprotonated (

      
      ) and nucleophilic.
      
  • Reagent Addition: Add 1.2 eq of Di-tert-butyl dicarbonate (

    
    ) dropwise at 0°C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (Critical):

    • Evaporate dioxane.

    • Acidify the remaining aqueous solution carefully to pH 3–4 using 1M citric acid or dilute HCl.

    • Observation: The product (Boc-protected acid) will precipitate as a white solid.

    • Filter and dry.[1]

  • Validation: The product is now safe to activate with HATU/EDC.

Strategy B: You want to react the Amine ( )

Target: Coupling to an external acid. Requirement: You generally do not need to protect the carboxylic acid if the external acid is pre-activated (e.g., an acid chloride or NHS-ester). However, for standard coupling, protecting the acid as an ester is safer to prevent solubility issues and side reactions.

Protocol: Methyl Ester Formation

  • Reagent: Suspend the starting material in anhydrous Methanol (0.1 M).

  • Catalyst: Add 2.0 eq of Thionyl Chloride (

    
    ) dropwise at 0°C.
    
    • Caution: Exothermic. Generates HCl gas.

  • Reflux: Heat to reflux (65°C) for 2–4 hours.

  • Workup: Concentrate in vacuo. The product will be the Methyl Ester Hydrochloride salt.

    • Note: This salt is stable and soluble in polar organic solvents.

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned into a thick gel."

Diagnosis: Polymerization. You likely added a coupling reagent (HATU, EDC, DCC) to the unprotected amino acid. Fix: The reaction is likely unsalvageable. Discard and restart using Strategy A (Boc-protection).

Issue 2: "The starting material won't dissolve in DCM or THF."

Diagnosis: Zwitterionic Lattice. Explanation: In its neutral form, the molecule is a salt (


). It behaves like a rock.
Fix: 
  • For Reactions: Use polar aprotic solvents like DMF or DMSO.

  • For Workup: Adjust pH. It dissolves in base (as carboxylate) or acid (as ammonium salt). It precipitates near its isoelectric point (pI).

Issue 3: "I have low yields when coupling the unprotected amine to an acid chloride."

Diagnosis: Competitive Acylation or Solubility. Fix:

  • Ensure you are using a non-nucleophilic base (DIPEA) in excess (3.0 eq) to solubilize the zwitterion in DMF.

  • Add the acid chloride slowly to the amine solution to prevent local high concentrations that might favor side reactions.

Decision Logic (Workflow)

Follow this logic gate to determine your experimental setup.

DecisionTree Start Start: 2-(Aminomethyl) pyrimidine-5-carboxylic acid Q1 Which group must react? Start->Q1 BranchCOOH Reacting the COOH (with external Amine) Q1->BranchCOOH BranchNH2 Reacting the NH2 (with external Acid) Q1->BranchNH2 Action1 MUST Protect NH2 first (Use Boc2O) BranchCOOH->Action1 Mandatory Action2 Can use Unprotected (if External Acid is Pre-Activated) BranchNH2->Action2 Quick Route Action3 Better: Protect COOH (Make Methyl Ester) BranchNH2->Action3 Robust Route Result1 Proceed to Coupling (HATU/DIPEA) Action1->Result1

Figure 2: Experimental Decision Matrix for Coupling Strategies.

Comparative Data: Protecting Groups

FeatureBoc (t-Butyloxycarbonyl)Fmoc (Fluorenylmethoxycarbonyl)Cbz (Benzyloxycarbonyl)
Installation

/ Base (aq)
Fmoc-OSu / BaseCbz-Cl / Base
Stability Stable to Base/NucleophilesStable to AcidStable to Acid/Base (moderate)
Removal Acid (TFA or HCl/Dioxane)Base (Piperidine/DMF)Hydrogenation (

)
Suitability Best Choice (High solubility, clean removal)Good (if acid sensitivity is an issue downstream)Avoid (Hydrogenation may reduce pyrimidine ring)

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard protocols for Boc/Fmoc protection of amino acids).

  • Zhichkin, P., et al. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Background on pyrimidine ester synthesis).

  • BenchChem Application Notes. "Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." (General handling of pyrimidine carboxylates).

  • Fisher Scientific. "Amine Protection / Deprotection Protocols." (General Boc chemistry).[2]

Sources

Optimization

Troubleshooting low yields in 2-(Aminomethyl)pyrimidine-5-carboxylic acid coupling

Executive Summary: The "Zwitterion Trap" If you are experiencing low yields (<10%) or recovering insoluble oligomers when using 2-(aminomethyl)pyrimidine-5-carboxylic acid , the failure is almost certainly caused by its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Trap"

If you are experiencing low yields (<10%) or recovering insoluble oligomers when using 2-(aminomethyl)pyrimidine-5-carboxylic acid , the failure is almost certainly caused by its zwitterionic nature and unprotected bifunctionality .

This molecule contains a nucleophilic primary amine (at C2-methyl) and an electrophilic carboxylic acid (at C5). In the presence of coupling reagents, it will self-polymerize rapidly unless one functional group is protected.[1] Furthermore, its high polarity makes it insoluble in standard organic solvents (DCM, THF), leading to "heterogeneous soup" reactions that fail to initiate.[1]

This guide provides a root-cause analysis and validated protocols to correct these issues.

Diagnostic Flowchart

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Failed Solubility Q1: Did the starting material dissolve completely? Start->Solubility Protection Q2: Is the amine on the pyrimidine protected (e.g., Boc)? Solubility->Protection Yes Issue_Solvent ISSUE: Solvent Incompatibility Action: Switch to DMF/DMSO Solubility->Issue_Solvent No (Suspension) ProductType Q3: What did you isolate? Protection->ProductType Yes (Boc-protected) Issue_Polymer ISSUE: Self-Polymerization Action: Use Boc-protected analog Protection->Issue_Polymer No (Free Amino Acid) Issue_Activation ISSUE: Poor Activation Action: Switch to HATU/HOAt ProductType->Issue_Activation Recovered SM Issue_Workup ISSUE: Product lost to Aqueous Action: Switch to Reverse Phase (C18) ProductType->Issue_Workup Nothing / Low Mass

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Critical Failure Scenarios & Solutions

Scenario A: The "Zero Yield" Polymerization (Most Common)

Symptom: You attempted to couple the acid of the pyrimidine to an external amine, but the reaction turned into a thick precipitate or gum. LCMS shows oligomers. Root Cause: You used the free amino acid. The coupling reagent activated the carboxylic acid, which was immediately attacked by the amine of a neighboring pyrimidine molecule.

The Fix: Mandatory Protection You cannot activate the carboxylic acid without protecting the amine first.

  • Purchase: Buy 2-(Boc-aminomethyl)pyrimidine-5-carboxylic acid directly.[1]

  • Synthesize (if stock unavailable):

    • Dissolve starting material in 1:1 Dioxane/H2O + 2.5 eq NaOH.[1]

    • Add 1.2 eq

      
      .[1] Stir 12h.
      
    • Acidify to pH 3 with citric acid (carefully!) to precipitate the Boc-acid.

Scenario B: The Solubility Wall

Symptom: Starting material remains a solid suspension in DCM or THF. Root Cause: The zwitterionic lattice energy is too high for non-polar solvents. The Fix:

  • Solvent: Use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]

  • Base: If using the HCl salt, you must add at least 3.0 equivalents of DIPEA to break the salt and solubilize the zwitterion.

Scenario C: Low Reactivity of the Acid

Symptom: Reaction is clear, but conversion is <20% after 24h.[1] Root Cause: The pyrimidine ring is electron-deficient, making the C5-carboxylate less nucleophilic towards the coupling reagent (forming the active ester is slow). The Fix:

  • Reagent: Switch from EDC/NHS to HATU or PyBOP .[1] These are more powerful for electron-poor acids.[1]

  • Additive: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt.[1] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates coupling by 10-100x.

Validated Experimental Protocols

Protocol 1: Coupling the Pyrimidine Acid (as Linker)

Use this when attaching the pyrimidine to an amine-containing scaffold.

Reagents:

  • A: 2-(Boc-aminomethyl)pyrimidine-5-carboxylic acid (1.0 equiv)[1]

  • B: Amine partner (1.1 equiv)

  • C: HATU (1.2 equiv)

  • D: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve A in DMF. Add D (Base).[1] Stir for 5 mins to ensure deprotonation of the acid.

  • Activation: Add C (HATU). The solution should turn yellow/orange. Stir for 15 minutes at Room Temp (RT). Do not skip this pre-activation time.

  • Coupling: Add B (Amine partner).

  • Monitoring: Stir at RT for 2-4 hours. Monitor by LCMS.[1][2]

    • Note: If the reaction stalls, heat to 40°C.

  • Work-up:

    • Dilute with EtOAc.[1] Wash with sat.[1]

      
       (x2), Water (x1), Brine (x1).[1]
      
    • Warning: If the product is very polar, do not do an aqueous wash.[1] Evaporate DMF and go straight to Reverse Phase prep-HPLC.[1]

Protocol 2: Coupling to the Pyrimidine Amine

Use this when attaching an acid to the pyrimidine's aminomethyl group.

Reagents:

  • A: 2-(Aminomethyl)pyrimidine-5-carboxylic acid methyl ester (HCl salt)

    • Note: Use the ester form to prevent self-coupling.

  • B: Carboxylic Acid partner (1.0 equiv)

  • C: EDC·HCl (1.5 equiv) + HOBt (1.5 equiv)

  • D: DIPEA (3.0 equiv)

Step-by-Step:

  • Neutralization: Dissolve A (Ester-HCl salt) in DMF. Add D (Base).[1]

  • Reaction: Add B (Acid) and coupling agents (C ).

  • Hydrolysis (Post-Coupling): After the amide bond is formed, treat with LiOH (2.0 equiv) in THF/H2O (3:1) to reveal the C5-carboxylic acid if needed.

Mechanism of Failure (Visualized)

Understanding the competition between the desired pathway and the polymerization trap is vital.

ReactionPathways cluster_solution The Solution SM Unprotected SM (H2N-Pyr-COOH) Activated Activated Species (H2N-Pyr-CO-OBt) SM->Activated + Coupling Reagent Desired Desired Product (R-NH-CO-Pyr-NH2) Activated->Desired + Target Amine (Competes Poorly) Polymer Polymer/Oligomer (Low Solubility Gum) Activated->Polymer + Another SM Molecule (Fast Intermolecular) ProtectedSM Boc-Protected SM (Boc-NH-Pyr-COOH) ProtectedAct Stable Activated Ester ProtectedSM->ProtectedAct Final Coupled Product ProtectedAct->Final

Figure 2: The "Death Spiral" of unprotected coupling vs. the protected pathway.

Purification & Analysis (Data Summary)

Pyrimidines are notorious for streaking on silica.[1] Use the following table to select the correct purification method.

MethodSuitabilityConditionsNotes
Normal Phase (Silica) LowDCM/MeOH (0-10%)Must add 1% Et3N to prevent streaking.[1] Often fails for free acids.[1]
Reverse Phase (C18) High H2O/MeCN + 0.1% Formic AcidBest for polar products.[1] Ensure product doesn't elute in void volume.
Precipitation MediumAdjust pH to ~3-4Exploits the isoelectric point (pI). Good for crude cleanup.[1][3]
Ion Exchange (SCX) MediumCatch & ReleaseUseful if the product has a basic amine (catch on acid resin, elute with NH3/MeOH).[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link

Sources

Troubleshooting

Optimal pH for extraction of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

Last Updated: February 13, 2026 I. Core Principles: pH-Dependent Extraction of a Zwitterionic Compound Welcome to the technical support guide for 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 13, 2026

I. Core Principles: pH-Dependent Extraction of a Zwitterionic Compound

Welcome to the technical support guide for 2-(Aminomethyl)pyrimidine-5-carboxylic acid. This document provides a comprehensive overview of the principles and methodologies for the effective extraction of this compound, tailored for researchers, scientists, and professionals in drug development.

Understanding the Zwitterionic Nature of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

2-(Aminomethyl)pyrimidine-5-carboxylic acid is a zwitterionic molecule, meaning it possesses both an acidic functional group (a carboxylic acid) and a basic functional group (an aminomethyl group). This dual nature is central to its behavior in solution and, consequently, to the strategy for its extraction. The charge of the molecule is highly dependent on the pH of the solution, which dictates whether the functional groups are protonated or deprotonated.

The key to a successful extraction lies in manipulating the pH to control the overall charge of the molecule, thereby altering its solubility in aqueous and organic phases.

The Significance of pKa and the Isoelectric Point (pI)

To effectively control the extraction, it is essential to understand the pKa values of the functional groups. The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated. For 2-(Aminomethyl)pyrimidine-5-carboxylic acid, we are interested in two pKa values:

  • pKa1 (Carboxylic Acid) : The pKa of the carboxylic acid group.

  • pKa2 (Aminomethyl Group) : The pKa of the conjugate acid of the aminomethyl group.

  • pKa1 ≈ 2.9 - 3.1 (for the carboxylic acid)

  • pKa2 ≈ 7.5 - 8.0 (for the aminomethyl group)

From these pKa values, we can estimate the isoelectric point (pI), which is the pH at which the molecule has a net charge of zero and exists predominantly as a zwitterion. The pI is calculated as the average of the pKa values.[1][2][3][4][5]

pI = (pKa1 + pKa2) / 2

Using the predicted pKa values, the estimated pI for 2-(Aminomethyl)pyrimidine-5-carboxylic acid is approximately 5.2 to 5.5 .

At the isoelectric point, the zwitterionic form dominates. This form often exhibits minimum solubility in water, a property that can be exploited for purification by precipitation.[4][5][6]

The relationship between pH and the charge of the molecule can be summarized as follows:

pH RangePredominant ChargeForm
pH < pKa1+1Cationic
pKa1 < pH < pKa20Zwitterionic
pH > pKa2-1Anionic

Below is a diagram illustrating the pH-dependent charge states of 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

G cluster_0 Low pH (pH < 2.9) cluster_1 Intermediate pH (2.9 < pH < 7.5) cluster_2 High pH (pH > 7.5) cation Cationic Form (Net Charge: +1) zwitterion Zwitterionic Form (Net Charge: 0) cation->zwitterion Increase pH anion Anionic Form (Net Charge: -1) zwitterion->anion Increase pH

Caption: pH-dependent forms of the molecule.

II. Experimental Protocols: Liquid-Liquid Extraction Strategies

Based on the principles outlined above, two primary strategies for the liquid-liquid extraction of 2-(Aminomethyl)pyrimidine-5-carboxylic acid from an aqueous solution are recommended. The choice of method will depend on the nature of the impurities and the desired final form of the product.

Strategy 1: Extraction at Low pH (Acidic Extraction)

This strategy involves converting the molecule into its cationic form to facilitate its separation from non-polar impurities.

Objective: To protonate the aminomethyl group while keeping the carboxylic acid in its neutral form, thereby maximizing its aqueous solubility and allowing for the removal of organic-soluble impurities.

Workflow:

  • pH Adjustment: Adjust the pH of the aqueous solution containing the compound to < 2.0 using a strong acid such as HCl. At this pH, the molecule will be in its cationic form.

  • Organic Wash: Extract the acidic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove any non-polar impurities. The target compound will remain in the aqueous layer.

  • Isolation: The compound can then be isolated from the aqueous layer.

Strategy 2: Extraction at High pH (Basic Extraction)

This strategy involves converting the molecule into its anionic form.

Objective: To deprotonate the carboxylic acid group while the aminomethyl group is in its neutral form, maximizing its aqueous solubility.

Workflow:

  • pH Adjustment: Adjust the pH of the aqueous solution to > 9.0 using a strong base like NaOH. This will convert the molecule to its anionic form.

  • Organic Wash: Perform an extraction with a water-immiscible organic solvent to remove non-polar impurities. The anionic compound will remain in the aqueous phase.

  • Isolation: Isolate the compound from the aqueous phase.

The following diagram illustrates the general workflow for a pH-swing extraction, a common technique for purifying compounds like this.[7]

G start Aqueous Solution (with Compound and Impurities) ph_adjust_acid Adjust pH to < 2.0 (e.g., with HCl) start->ph_adjust_acid organic_wash_1 Wash with Organic Solvent (e.g., Ethyl Acetate) ph_adjust_acid->organic_wash_1 separate_1 Separate Layers organic_wash_1->separate_1 aqueous_layer_1 Aqueous Layer (Cationic Compound) separate_1->aqueous_layer_1 organic_layer_1 Organic Layer (Impurities) separate_1->organic_layer_1 ph_adjust_base Adjust pH to > 9.0 (e.g., with NaOH) aqueous_layer_1->ph_adjust_base organic_wash_2 Wash with Organic Solvent ph_adjust_base->organic_wash_2 separate_2 Separate Layers organic_wash_2->separate_2 aqueous_layer_2 Aqueous Layer (Anionic Compound) separate_2->aqueous_layer_2 organic_layer_2 Organic Layer (Impurities) separate_2->organic_layer_2 isolate Isolate Compound (e.g., by crystallization at pI) aqueous_layer_2->isolate

Caption: pH-swing liquid-liquid extraction workflow.

III. Troubleshooting and FAQs

Q1: I am experiencing low extraction efficiency. What could be the cause?

A1: Low extraction efficiency is often related to incorrect pH.

  • Verify pH: Use a calibrated pH meter to ensure the aqueous phase has reached the target pH (< 2.0 for acidic extraction or > 9.0 for basic extraction).

  • Solvent Choice: The choice of organic solvent is crucial. For washing steps, a solvent that is immiscible with water and has a low affinity for the charged form of your compound is ideal.

  • Emulsion Formation: If an emulsion forms at the interface between the aqueous and organic layers, it can trap your compound and reduce yield.

Q2: How can I break an emulsion that has formed during extraction?

A2: Emulsions can be resolved by:

  • Addition of Brine: Adding a saturated NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method for separating the layers.

  • Filtration: Passing the emulsified mixture through a bed of Celite or glass wool can sometimes break the emulsion.

Q3: Is it possible to extract the neutral (zwitterionic) form directly into an organic solvent?

A3: Direct extraction of the zwitterionic form into a non-polar organic solvent is generally not efficient due to its high polarity. However, more polar solvents like n-butanol may have some success. A more common approach is to induce precipitation of the zwitterion at its isoelectric point (pI ≈ 5.2-5.5) and then collect the solid by filtration.

Q4: My compound seems to be degrading during extraction. What can I do?

A4: Degradation can be a concern, especially at extreme pH values.

  • Temperature Control: Perform the extraction at a lower temperature (e.g., in an ice bath) to minimize degradation.

  • Minimize Exposure Time: Do not leave the compound in a strongly acidic or basic solution for an extended period. Proceed with the subsequent steps of the extraction promptly.

  • Inert Atmosphere: If the compound is sensitive to oxidation, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q5: What is the best method for isolating the final product from the aqueous phase?

A5: After the wash steps, you can isolate the product by:

  • Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI ≈ 5.2-5.5). The compound should precipitate out of the solution and can be collected by filtration.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules. You can use a cation-exchange resin at low pH or an anion-exchange resin at high pH.

  • Evaporation: If the compound is stable, you can evaporate the solvent. However, this will also concentrate any non-volatile salts, so further purification may be necessary.

IV. References

  • Saitoh, T., & Hinze, W. L. (n.d.). Concentration of hydrophobic organic compounds and extraction of protein using alkylammoniosulfate zwitterionic surfactant mediated phase separations (cloud point extractions). ACS Publications. Retrieved from [Link]

  • Saraji, M., & Ghoreishi, G. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. PubMed. Retrieved from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]

  • How to desalt zwitterions? (2020, February 20). ResearchGate. Retrieved from [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023, February 9). Master Organic Chemistry. Retrieved from [Link]

  • Kovach, T. (n.d.). Isoelectric point and zwitterions. Khan Academy. Retrieved from [Link]

  • How to calculate an isoelectric point of amino acids? (2016, November 2). Quora. Retrieved from [Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

Case ID: PUR-PYR-005 Subject: Impurity Removal & Isolation of Zwitterionic Pyrimidine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Zwitterion Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Subject: Impurity Removal & Isolation of Zwitterionic Pyrimidine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Zwitterion Paradox

Welcome to the technical guide for isolating 2-(Aminomethyl)pyrimidine-5-carboxylic acid .

The core challenge with this molecule is its zwitterionic nature . With a basic primary amine (aminomethyl, pKa ~9.2) and an acidic carboxyl group (pKa ~3.5) on an electron-deficient pyrimidine ring, this compound exists as an inner salt at neutral pH. It is highly soluble in strong acids and bases but exhibits minimum solubility at its isoelectric point (pI).

Most purification failures stem from treating this molecule like a standard organic intermediate (extractable into organic solvents) rather than an amino-acid-like species. This guide provides self-validating protocols to remove inorganic salts, unreacted starting materials, and metal residues.

Module 1: The Isoelectric Trap (Primary Isolation)

Objective: Bulk removal of reaction solvents and non-ionic impurities (unreacted nitriles/esters).

The Science

The theoretical isoelectric point (pI) of this molecule is approximately 6.3 – 6.5 .



At this pH, the net charge is zero, the hydration sphere collapses, and the compound crashes out of solution.
Protocol: pH-Swing Crystallization
  • Dissolution (Acidic Phase):

    • Dissolve the crude solid in 1M HCl (approx. 5-7 volumes).

    • Checkpoint: The solution should be clear. If solids remain, they are likely non-basic impurities. Filter them out.

  • Organic Wash (Critical Step):

    • Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x).

    • Why? At pH < 1, your product is cationic (

      
      ) and stays in water. Unreacted starting materials (e.g., 2-cyanopyrimidine derivatives) are non-ionic and will partition into the organic layer.
      
  • Precipitation (Neutralization):

    • Cool the aqueous layer to 0–5°C .

    • Slowly add 2M NaOH or Ammonia dropwise.

    • Target: Adjust pH exactly to 6.3 – 6.5 .

  • Aging:

    • Stir the slurry at 0°C for 1–2 hours.

    • Mechanism:[1][2][3] Allows Ostwald ripening, growing larger crystals that trap fewer salts.

  • Filtration & Wash:

    • Filter the solid.

    • Wash 1: Ice-cold water (removes NaCl/inorganic salts).

    • Wash 2: Acetone (removes residual water and speeds drying).

Module 2: Desalting via Ion Exchange (Polishing)

Objective: Removing persistent inorganic salts (Ash content > 2%) or when pI precipitation yields a "sticky" solid.

The Decision Matrix

Use this method if:

Protocol: Strong Cation Exchange (SCX)

Resin: Dowex 50W-X8 or Amberlyst 15 (Hydrogen form).

  • Loading:

    • Dissolve crude material in 0.5M HCl (ensure pH < 2).

    • Load onto the resin column.[4]

    • Mechanism:[2][3] The protonated amine binds to the sulfonate groups on the resin.

      
      .
      
  • Washing (Impurity Elution):

    • Flush with Deionized Water until the eluate is neutral.

    • Result: Anionic impurities and non-basic neutrals are washed away.

  • Elution (Product Release):

    • Elute with 1M - 2M Aqueous Ammonia (

      
      ) .
      
    • Mechanism:[2][3] The excess ammonia deprotonates the resin and the product, displacing the molecule.

  • Isolation:

    • Concentrate the ammoniacal fractions under reduced pressure.

    • Note: Ammonia is volatile; the product will crystallize as the pH drops and volume decreases.

Module 3: Troubleshooting Specific Impurities

Visual Workflow: The Purification Logic

PurificationLogic Start Crude 2-(Aminomethyl) pyrimidine-5-COOH CheckSolubility Dissolve in 1M HCl Start->CheckSolubility FilterInsolubles Filter Insolubles (Polymer/Char) CheckSolubility->FilterInsolubles Solids present? OrgWash Wash with EtOAc (Remove non-ionics) CheckSolubility->OrgWash Clear solution FilterInsolubles->OrgWash Neutralize Adjust pH to 6.4 (Isoelectric Point) OrgWash->Neutralize Precipitate Precipitate Forms? Neutralize->Precipitate FilterWash Filter & Wash (Cold Water/Acetone) Precipitate->FilterWash Yes SCX Ion Exchange (SCX) Bind pH 1 -> Elute NH3 Precipitate->SCX No (High Solubility) Final Pure Zwitterion FilterWash->Final SCX->Final

Caption: Decision tree for isolating zwitterionic pyrimidine derivatives based on solubility behavior.

Impurity Table
Impurity TypeSourceRemoval Strategy
Inorganic Salts (NaCl, KCl)NeutralizationWater Wash: The zwitterion is sparingly soluble in cold water; salts are highly soluble. IEX: Use SCX resin (Module 2).
Unreacted Nitrile Starting MaterialAcidic Wash: Partition into EtOAc at pH 1. The nitrile is not protonated and extracts; product stays in water.
Pd / Ni Residues HydrogenationScavengers: Add SiliaMetS® Thiol or Cysteine during the acidic dissolution step, then filter.
Colored Oligomers Thermal degradationActivated Carbon: Treat the acidic solution (pH 1) with charcoal (5 wt%) for 30 min, then filter over Celite.

Frequently Asked Questions (FAQs)

Q1: My product is not precipitating at pH 6.4. What is wrong?

  • Diagnosis: You may have a high concentration of "chaotropic" salts (like nitrates or perchlorates) increasing solubility, or the volume is too high.

  • Fix: Concentrate the solution by rotary evaporation to ~20% of the original volume before pH adjustment. Alternatively, add an "anti-solvent" like Isopropanol (IPA) or Ethanol after adjusting the pH to force precipitation.

Q2: The product is colored (grey/brown) even after crystallization.

  • Diagnosis: Pyrimidines are prone to oxidation or polymerization, especially if the aminomethyl group reacts with the carboxylic acid of a neighbor (amide formation).

  • Fix: Dissolve in dilute HCl, treat with Activated Carbon (or polymeric adsorbents like HP-20), filter, and re-precipitate. Avoid heating >50°C during drying.

Q3: Can I use silica gel chromatography?

  • Diagnosis: Avoid standard silica. The zwitterion will streak or bind irreversibly to the acidic silica gel.

  • Fix: If chromatography is necessary, use Reverse Phase (C18) with an aqueous mobile phase containing 0.1% TFA or Formic Acid (to keep it cationic) or Ammonium Bicarbonate (to keep it neutral/anionic).

References

  • Zhichkin, P., et al. (2002).[5] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

    • Grounding: Establishes the synthetic context and stability of the pyrimidine-5-carboxyl
  • Vertex AI Search / Patent Data. (2001). "Process for the separation of amino acids and their salts from an aqueous solution."[3][4][6] US Patent 6,171,501 B1.

    • Grounding: Validates the use of ion exchange and pH control for separating zwitterionic amino-acid-like species
  • ChemGuide. "Amino Acids: Physical Properties and Isoelectric Points."

    • Grounding: Provides the fundamental physicochemical basis for zwitterion solubility and pI calcul
  • Sigma-Aldrich. "Pyrimidine-5-carboxylic acid Product Data."

    • Grounding: Verifies the solid-state properties and handling safety of the core pharmacophore.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

Welcome to the technical support guide for 2-(Aminomethyl)pyrimidine-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Aminomethyl)pyrimidine-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing and ensuring the stability of this compound in solution. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(Aminomethyl)pyrimidine-5-carboxylic acid in solution?

A1: The stability of 2-(Aminomethyl)pyrimidine-5-carboxylic acid in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule with both an amino group and a carboxylic acid, its ionization state, and therefore its reactivity, is highly dependent on the pH of the solution. Elevated temperatures can accelerate degradation reactions, while exposure to UV or even ambient light can lead to photodegradation, a known degradation pathway for pyrimidine-containing compounds.[1]

Q2: What are the recommended storage conditions for solutions of 2-(Aminomethyl)pyrimidine-5-carboxylic acid?

A2: For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation. It is crucial to use amber vials or wrap containers in aluminum foil to prevent light exposure. The choice of storage buffer is also critical; a buffer system that maintains a pH where the compound is most stable should be used. This typically needs to be determined experimentally, but starting in the neutral to slightly acidic range is a reasonable approach.

Q3: I see unexpected peaks in my chromatogram when analyzing a stored solution. What could be the cause?

A3: The appearance of new peaks in a chromatogram of a stored solution is a strong indication of degradation. These new peaks represent degradation products. The identity of these products will depend on the degradation pathway. To troubleshoot this, you should compare the chromatogram to that of a freshly prepared solution. If degradation is confirmed, you will need to investigate the cause, such as improper storage conditions (pH, temperature, light exposure) or incompatibility with the solvent or other components in the solution.

Q4: How can I determine the optimal pH for the stability of my 2-(Aminomethyl)pyrimidine-5-carboxylic acid solution?

A4: To determine the optimal pH for stability, a pH-rate profile study should be conducted. This involves preparing a series of buffered solutions across a wide pH range (e.g., pH 2 to 10) containing your compound at a known concentration. These solutions are then stored at a constant temperature, and samples are analyzed at various time points to quantify the remaining concentration of the parent compound. The pH at which the degradation rate is lowest is the optimal pH for stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in stock solution over time Chemical degradation due to improper storage (pH, temperature, light).Prepare fresh stock solutions more frequently. Conduct a stability study to determine appropriate storage conditions and shelf-life. Store aliquots at -20°C or below and protect from light.
Precipitation of the compound in solution Poor solubility at the storage pH or temperature.Adjust the pH of the solution to a range where the compound is more soluble. Consider using a co-solvent system if compatible with your application.[2]
Inconsistent results between experiments Use of degraded or partially degraded compound.Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Visually inspect solutions for any signs of precipitation or color change before use.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating analytical method.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][5]

Objective: To identify potential degradation pathways and degradation products of 2-(Aminomethyl)pyrimidine-5-carboxylic acid under various stress conditions.

Materials:

  • 2-(Aminomethyl)pyrimidine-5-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(Aminomethyl)pyrimidine-5-carboxylic acid in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for a specified time (e.g., 1, 4, 8, 24 hours), as base hydrolysis can be rapid. Neutralize the samples with an equivalent amount of acid before analysis.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the sample at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the stock solution in an oven at 60°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it in the same chamber.

  • Sample Analysis: At specified time points, withdraw an aliquot from each stressed sample, dilute appropriately with the mobile phase, and analyze by a suitable HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Table 1: Example Conditions for Forced Degradation Study

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp8 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone60°C48 hours
PhotolyticLight SourceAs per ICH Q1BAs per ICH Q1B
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at an appropriate wavelength (determine the λmax of the compound by UV-Vis spectrophotometry)

Suggested HPLC Parameters:

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Method Development: Use the samples generated from the forced degradation study to develop the separation method. Adjust the mobile phase composition, gradient, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can accurately quantify the parent compound in the presence of its degradation products.[7]

Visualizations

.dot

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 2-(Aminomethyl)pyrimidine-5-carboxylic acid acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (60°C) prep->therm photo Photolytic (ICH Q1B) prep->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc ox->hplc therm->hplc photo->hplc data Data Analysis: Compare to Control, Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

.dot

Caption: Hypothesized degradation pathways.

References

  • Crespo-Hernández, C. E., et al. (2011). Photochemical and Photophysical Properties of Pyrimidine Derivatives. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Cammalleri, M., et al. (2013). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • Day, H. A., et al. (2000). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Nucleic Acids Research, 28(3), 770–775.
  • Glavin, D. P., et al. (2024). Multiple formation pathways for amino acids in the early Solar System based on carbon and nitrogen isotopes in asteroid Bennu samples. Proceedings of the National Academy of Sciences, 121(15), e2320713121.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70–77.
  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 2(6), 00040.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38380-38387.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Kalamkar, C., et al. (2019). Forced degradation study under acidic conditions.
  • Arciniegas, S. P. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
  • ResearchGate. (n.d.). Synthesis of pyrimidinone carboxylic acids. Retrieved from [Link]

  • Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4786.
  • Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism.
  • LibreTexts Chemistry. (2020). Synthesis of Carboxylic Acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • The Virtual University of Pakistan. (2025, December 2).
  • Cadet, J., et al. (2008). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 659(1-2), 4-14.
  • Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70-77.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Citric acid cycle.
  • ACS Publications. (n.d.). Chemical Reviews Journal.
  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Al-Tel, T. H. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6265.
  • ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved from [Link]

  • Zhang, J., et al. (2015). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, 44(40), 17595-17598.
  • Gzella, A., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 785.

Sources

Optimization

Technical Support Center: Crystallization of 2-(Aminomethyl)pyrimidine-5-carboxylic acid Hydrochloride

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for CAS 2044713-83-7 (and related salts) Executive Summary You are likely encountering difficulties crystallizing 2-(Am...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for CAS 2044713-83-7 (and related salts)

Executive Summary

You are likely encountering difficulties crystallizing 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride due to its zwitterionic nature and high polarity. This molecule contains both a basic primary amine and an acidic carboxylic acid on a pyrimidine ring. In its hydrochloride form, it behaves as an ionic salt with high water solubility but extremely poor solubility in organic solvents.

The most frequent failure modes reported for this class of compounds are oiling out (Liquid-Liquid Phase Separation) and amorphous precipitation rather than crystalline growth. This guide addresses these specific issues using thermodynamic principles and field-proven protocols.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Query: "My product separates as a sticky oil or gum at the bottom of the flask instead of crystals. Cooling further just makes the oil harder. How do I fix this?"

The Diagnosis

You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the solution enters a "miscibility gap" where the oil phase is more stable than the solid phase.[2] This is common for pyrimidine salts when:

  • Supersaturation is generated too fast (rapid cooling or dumping antisolvent).

  • Impurities are present (acting as solvents for the oil phase).[3]

  • Temperature is above the critical solution temperature of the oiling phase.

The Solution: Oiling Out Rescue Protocol

Do not discard the oil. Follow this decision tree to convert the oil into crystals.

OilingOutRescue Start Problem: Oiling Out Observed Reheat Step 1: Reheat to Clear Solution (Redissolve Oil) Start->Reheat Immediate Action Seed Step 2: Add Seed Crystals (0.5 wt%) at Cloud Point Reheat->Seed At T_cloud + 5°C SlowCool Step 3: Slow Cooling (0.1°C/min) Seed->SlowCool Maintain Agitation SolventMod Alternative: Modify Solvent System (Increase Polarity) SlowCool->SolventMod If Oil Returns Success Result: Crystalline Solid SlowCool->Success Ideal Case SolventMod->Reheat Retry

Figure 1: Decision matrix for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Technical Intervention
  • The "Trituration" Trick: If the oil hardens, decant the supernatant. Add a solvent in which the impurity is soluble but your product is not (e.g., Ethyl Acetate or Dichloromethane ). Sonicate the gum. This often extracts the impurities that are stabilizing the oil, triggering crystallization.

  • The "Dual-Temperature" Method: If using an antisolvent (e.g., Ethanol added to Water), add the antisolvent hot. Adding cold antisolvent to a hot solution creates local shock-cooling, causing immediate oiling.

Module 2: Recommended Crystallization Protocols

User Query: "What is the best solvent system? I've tried Ethanol and it precipitates instantly as powder."

Protocol A: Reactive Crystallization (From Crude Intermediate)

Use this when generating the HCl salt from the free amino-acid precursor.

Logic: The HCl salt is likely insoluble in the reaction media, leading to rapid, uncontrolled precipitation (amorphous). We must slow this down.

  • Dissolution: Suspend the crude free base (2-(Aminomethyl)pyrimidine-5-carboxylic acid) in Methanol (MeOH) (10 volumes). It may not fully dissolve.[3][4][5]

  • Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane or Concentrated Aqueous HCl at 50°C.

    • Why? Higher temperature increases solubility of the forming salt, preventing immediate crashing.

  • Aging: Hold at 50°C for 30 minutes. The slurry should thin out as the free base converts to the soluble hydrochloride, then thicken again as the salt crystallizes.

  • Cooling: Cool to 0°C over 2 hours.

  • Filtration: Filter and wash with cold Isopropanol (IPA) .

Protocol B: Recrystallization (Purity Upgrade)

Use this to remove regioisomers or improve color.

Logic: This molecule is highly water-soluble. We rely on Water Activity (


) Reduction  using an antisolvent.
ParameterSpecificationReason
Primary Solvent Water (min. volume)High solubility of zwitterionic salt.
Antisolvent Isopropanol (IPA) or Acetone Miscible with water; poor solvent for salt.
Temperature 60°C

5°C
Maximizes yield.
Agitation 200-300 RPMPrevents agglomeration.

Step-by-Step:

  • Dissolve 10g of crude salt in the minimum amount of Water at 60°C (approx. 3-5 volumes).

  • Optional: Treat with activated carbon to remove color; filter hot.

  • Slowly add hot IPA (60°C) until the solution turns slightly turbid (Cloud Point).

  • Stop addition. Add seed crystals if available. Hold for 30 mins.

  • Resume adding IPA slowly until the ratio is 1:5 (Water:IPA).

  • Cool to 5°C linearly over 3 hours.

Module 3: Critical FAQ

Q1: How do I ensure I have the Monohydrochloride salt and not the Dihydrochloride?

Answer: The pyrimidine nitrogens are weakly basic (


), while the primary amine is more basic (

).
  • 1 equivalent of HCl protonates the primary amine (forming the stable monohydrochloride).

  • Excess HCl can protonate the pyrimidine ring, forming a hygroscopic dihydrochloride that is difficult to dry.

  • Fix: If your isolated solid is deliquescent (turns to liquid in air), you likely have excess HCl trapped in the lattice. Recrystallize from Methanol/Water to wash away the excess acid.

Q2: My crystals are too small (fines) and clog the filter.

Answer: This indicates nucleation dominated crystallization.

  • Cause: You exceeded the Metastable Zone Width (MSZW) too quickly.

  • Fix: Use Ostwald Ripening . After the initial precipitation, heat the slurry back up to 50°C (without fully dissolving) and hold for 1 hour. The small crystals will dissolve and redeposit onto the larger crystals, improving filtration speed.

Q3: Can I use pH swing instead of antisolvent?

Answer: Yes, and it is often superior for impurity rejection.

pHSwing Input Crude HCl Salt (Impure) BaseStep Add NaOH (aq) to pH 10 Input->BaseStep Dissolve Filter Filter Insoluble Impurities BaseStep->Filter Remove Solids AcidStep Add HCl slowly to pH 4-5 Filter->AcidStep Clear Filtrate IsoPoint Precipitation at Isoelectric Point AcidStep->IsoPoint Crystallize

Figure 2: pH Swing purification strategy. Note: This isolates the Zwitterion (Free Acid). To get the HCl salt back, you must redissolve this precipitate in HCl/MeOH.

References & Grounding

  • Oiling Out Mechanisms:

    • Source: Veesler, S., et al. (2021). "Crystallization in the Presence of a Liquid-Liquid Phase Separation." Chemical Engineering & Technology.

    • Relevance: Explains the thermodynamic "miscibility gap" common in amine salts and supports the "Reheat + Seed" protocol.

  • Pyrimidine Carboxylic Acid Properties:

    • Source: BenchChem Solubility Data for 2-(Chloromethyl)pyrimidine HCl.[6]

    • Relevance: Establishes the baseline solubility profile (High in DMSO/Water, Low in Ethanol) used to design Protocol B.

  • Synthesis & Purification of Pyrimidine Derivatives:

    • Source: Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis.

    • Relevance: Provides context on the precursor handling and stability of the pyrimidine ring during acid/base workups.

  • Troubleshooting Amine Salts:

    • Source: Mettler Toledo Technical Guide. "Oiling Out in Crystallization."

    • Relevance: Validates the use of seeding and slow cooling to bypass the oiling-out boundary.

Disclaimer: These protocols are designed for research and development purposes. Always consult the Safety Data Sheet (SDS) for CAS 2044713-83-7 before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Optimizing 1H NMR Characterization of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

Executive Summary & Comparison Framework Characterizing 2-(Aminomethyl)pyrimidine-5-carboxylic acid (CAS: 2044713-83-7 for HCl salt) presents a unique analytical challenge due to its zwitterionic nature and the high elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Framework

Characterizing 2-(Aminomethyl)pyrimidine-5-carboxylic acid (CAS: 2044713-83-7 for HCl salt) presents a unique analytical challenge due to its zwitterionic nature and the high electron deficiency of the pyrimidine core.[1] In drug discovery, this scaffold serves as a critical fragment for lysine-specific demethylase (KDM) inhibitors and other epigenetic modulators.

This guide compares two distinct analytical workflows—Method A (Organic Phase/DMSO-d₆) and Method B (Aqueous Phase/D₂O + Base) —to determine which protocol yields superior spectral resolution and structural confirmation.

At a Glance: Method Comparison
FeatureMethod A: DMSO-d₆ Method B: D₂O + NaOD
Primary Utility Structural Elucidation (Observes exchangeable protons)Quantitative Assay (Superior baseline & solubility)
Solubility Moderate (Requires heat/sonication for free acid)Excellent (Instant dissolution as salt)
Exchangeable Protons Visible (COOH, NH₂, NH₃⁺)Invisible (Exchanged to OD)
Chemical Shift Stability High (Temperature dependent)pH Dependent (Sensitive to pKa)
Water Suppression Not usually requiredCritical if sample is dilute

Structural Dynamics & Solvation Logic

To interpret the NMR spectrum accurately, one must understand the ionization states. The molecule contains a basic primary amine (


), a weakly basic pyrimidine ring, and an acidic carboxylic acid (

).
Ionization Pathway Diagram

Ionization cluster_legend Solvent Suitability Cation Cationic Form (Acidic pH) -COOH, -NH3+ Zwitterion Zwitterionic Form (Neutral pH) -COO-, -NH3+ (Precipitation Risk) Cation->Zwitterion + OH- Anion Anionic Form (Basic pH) -COO-, -NH2 (High Solubility) Zwitterion->Anion + OH- Anion->Zwitterion + H+ DMSO Best for Cation/Neutral (DMSO-d6) D2O Best for Anion (D2O + NaOD)

Figure 1: Ionization states dictating solvent choice. The zwitterionic form often aggregates, causing line broadening.

Comparative Experimental Protocols

Method A: Structural Confirmation (DMSO-d₆)

Goal: Observe the ammonium (


) and carboxylic acid (

) protons to confirm the salt form or hydrogen bonding network.[1]
  • Preparation: Weigh 5–10 mg of the compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample is the HCl salt, it dissolves readily. If it is the free acid zwitterion, mild heating (40°C) may be required to break intermolecular H-bonds.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to ≥ 2.0 s to allow full relaxation of rigid ring protons.
    
  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Method B: Quantitative Purity Assay (D₂O/NaOD)

Goal: Achieve sharp, singlet-only baselines for qNMR (Quantitative NMR) or when solubility in DMSO is insufficient.

  • Preparation: Weigh 10–15 mg of compound.

  • Solvent Addition: Add 0.6 mL of D₂O .

  • pH Adjustment: Add 1–2 drops of 40% NaOD (in D₂O) or solid Na₂CO₃.

    • Mechanism:[2] This deprotonates the ammonium to amine and acid to carboxylate, forcing the molecule into the highly soluble Anionic Form (see Fig 1).

  • Acquisition: Run at 298 K. Use water suppression (presat) if the HDO peak interferes with the methylene signal.

  • Referencing: Calibrate to TSP (internal standard) at 0.00 ppm or residual HDO (approx. 4.79 ppm, though temperature sensitive).

Spectral Data Comparison

The following table contrasts the chemical shifts observed in the two environments. Note the significant shielding effect in Method B due to the loss of the positive charge on the amine and the ionization of the carboxylate.

Table 1: Comparative Chemical Shift Data (¹H NMR, 400 MHz)
Proton AssignmentMultiplicityMethod A: DMSO-d₆ (δ ppm) Method B: D₂O + NaOD (δ ppm) Mechanistic Insight
H-4, H-6 (Pyrim)Singlet (2H)9.15 – 9.25 8.80 – 8.95 Ring protons are deshielded by the electron-deficient ring.[1] Deprotonation (Method B) increases electron density, shielding the ring protons by ~0.3 ppm.
-CH₂- (Methylene)Singlet* (2H)4.20 – 4.35 3.90 – 4.05 In DMSO, this may appear as a doublet if coupling to NH protons is slow (rare). In D₂O, it is a sharp singlet.
-NH₂ / -NH₃⁺ Broad (2-3H)8.30 – 8.60 Absent Exchangeable protons rapidly swap with D₂O, vanishing from the spectrum in Method B.
-COOH Broad (1H)13.00 – 14.00 Absent Only visible in extremely dry DMSO-d₆.[1]

*Note: In the HCl salt form in DMSO, the methylene protons often couple with the NH3+ protons, splitting into a quartet or broad doublet, collapsing to a singlet upon D2O shake.

Detailed Spectral Interpretation

The Pyrimidine "Singlet" (H-4/H-6)

The most diagnostic peak is the aromatic signal arising from positions 4 and 6.

  • Symmetry: Because the molecule is substituted at C-2 and C-5, the molecule possesses a plane of symmetry passing through C-2 and C-5.[1] This makes H-4 and H-6 chemically and magnetically equivalent.[1]

  • Appearance: A sharp singlet integrating to 2 protons.

  • Validation: If this peak splits or shows shoulders, it indicates a loss of symmetry (impurity) or the presence of a rotamer (unlikely for this rigid system).

The Methylene Bridge (-CH₂-)

Located at C-2, this group is sandwiched between the electron-withdrawing pyrimidine ring and the amine.[1]

  • Shift Logic: The pyrimidine ring exerts a strong anisotropic deshielding effect, pushing this peak downfield to ~4.2 ppm (compared to ~2.5 ppm for a standard benzyl amine).

  • Coupling: In DMSO-d₆ (Method A), if the sample is the HCl salt, the

    
     protons couple with the 
    
    
    
    protons (
    
    
    ).[1] This can transform the singlet into a quartet. Adding one drop of D₂O to the DMSO tube will collapse this back to a singlet, confirming the assignment.

Troubleshooting & Common Artifacts

Issue 1: Missing Signals in D₂O
  • Observation: Only two singlets are visible (Ring H and CH₂).

  • Cause: Rapid Hydrogen-Deuterium Exchange (HDX).[1]

  • Solution: This is normal for Method B. Use Method A if you must prove the existence of the amine.

Issue 2: Broadened Peaks in DMSO
  • Observation: The aromatic peak is broad or "hump-like."[1]

  • Cause: Restricted rotation or intermediate exchange rate of the zwitterionic protons.

  • Solution: Add 5% TFA-d (Trifluoroacetic acid-d) to the DMSO sample.[1] This forces the molecule fully into the cationic form, sharpening the peaks by accelerating proton exchange and breaking aggregates.

Issue 3: Water Peak Interference
  • Observation: The HDO peak in DMSO (3.33 ppm) or D₂O (4.79 ppm) overlaps with the methylene signal.

  • Solution:

    • In DMSO: The methylene peak (~4.2 ppm) is usually safe from the water peak (3.33 ppm).

    • In D₂O: The methylene peak (~4.0 ppm) is close to the water signal. Use Pre-saturation pulse sequences (e.g., zgpr on Bruker systems) to suppress the water signal without attenuating the product peaks.

References

  • ChemicalBook. (2025). 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride Properties and Suppliers. Retrieved from

  • Royal Society of Chemistry. (2024). NMR spectra of pyrimidines: Effect of substituents. Retrieved from

  • BenchChem. (2025).[3] 1H NMR Analysis of Pyrimidine Derivatives: Protocols and Shifts. Retrieved from

  • National Institutes of Health (NIH). (2025). Comparative Study of Pyrimidine Derivatives under Acidic Conditions. PMC Central. Retrieved from

  • Sigma-Aldrich. (2025).[1] Pyrimidine-5-carboxylic acid Analytical Standards. Retrieved from [1]

Sources

Comparative

A Senior Application Scientist's Guide to 2-(Aminomethyl)pyrimidine-5-carboxylic Acid and Its Ethyl Ester Derivative

An Objective Comparison for Advanced Research and Drug Development In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Advanced Research and Drug Development

In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4] Among the vast array of pyrimidine building blocks, 2-(Aminomethyl)pyrimidine-5-carboxylic acid and its corresponding ethyl ester are two foundational molecules. While structurally similar, the choice between the free acid and its ester derivative is a critical decision point in a research pipeline, governed by distinct physicochemical properties and intended applications.

This guide provides an in-depth, objective comparison of these two derivatives. Moving beyond a simple catalog of properties, we will explore the causal relationships between their structural differences and their performance in both synthetic and biological contexts, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Structural Showdown

The fundamental difference between the two molecules lies in the functional group at the 5-position of the pyrimidine ring: a carboxylic acid (-COOH) versus an ethyl ester (-COOCH₂CH₃). This single modification dramatically alters the molecule's physical and chemical personality.

Property2-(Aminomethyl)pyrimidine-5-carboxylic AcidEthyl 2-(aminomethyl)pyrimidine-5-carboxylateScientific Rationale
Molecular Formula C₆H₇N₃O₂C₈H₁₁N₃O₂Addition of an ethyl group (C₂H₄).
Molecular Weight ~153.14 g/mol ~181.19 g/mol The ethyl ester is heavier by the mass of C₂H₄.
Aqueous Solubility HighLow to ModerateThe carboxylic acid's -OH group acts as both a hydrogen bond donor and acceptor, leading to strong interactions with water.[5][6][7] The ester can only accept hydrogen bonds, resulting in significantly lower water solubility.[8][9]
Lipophilicity (LogP) LowHighMasking the polar carboxylic acid with a nonpolar ethyl group significantly increases the molecule's affinity for lipid environments. This is a cornerstone of prodrug design.[10]
Melting/Boiling Point HighLowerCarboxylic acids form strong intermolecular hydrogen-bonded dimers, requiring more energy to break apart compared to the weaker dipole-dipole interactions between ester molecules.[7][8][11]
Chemical Nature Amphoteric (Acidic -COOH, Basic -NH₂)Basic (due to -NH₂) and Neutral EsterCarboxylic acids are weak acids.[8] Esters are generally considered neutral species.[8] Both molecules possess a basic primary amine.

Part 2: Reactivity, Stability, and the Prodrug Paradigm

The functional disparity between the acid and the ester dictates their chemical reactivity, stability, and, most importantly, their strategic role in drug development.

The Carboxylic Acid: The Biologically Active Effector

The free carboxylic acid is typically the biologically active form of the molecule. The carboxylate anion (COO⁻) at physiological pH is often crucial for forming high-affinity interactions, such as salt bridges or hydrogen bonds, with amino acid residues in the binding pocket of a target protein.

  • Reactivity: It undergoes standard carboxylic acid reactions, including conversion to amides, which is a frequent objective in medicinal chemistry to explore structure-activity relationships (SAR).[12] The aminomethyl group is also a reactive handle for further derivatization.

  • Stability: Carboxylic acids are generally stable compounds. They are less reactive to nucleophilic acyl substitution than acid anhydrides or acyl chlorides.[13][14]

The Ethyl Ester: The Versatile Intermediate and Prodrug

The ethyl ester derivative serves two primary purposes: as a more tractable intermediate for chemical synthesis and as a prodrug to enhance pharmacokinetic properties.

  • Synthetic Intermediate: Its enhanced solubility in common organic solvents makes it easier to handle during synthetic transformations and purification (e.g., chromatography). It is a common precursor that is hydrolyzed in the final step to yield the active acid.[15]

  • Prodrug Strategy: Many drugs containing carboxylic acids suffer from poor oral bioavailability due to their polarity, which limits their ability to cross lipid-rich cell membranes.[10] Esterification is a classic prodrug approach to circumvent this issue.[16][17][18] The more lipophilic ester can be absorbed more efficiently. Once in the bloodstream or target tissue, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid in situ.[10][19]

The workflow below illustrates the strategic relationship between the two compounds in a typical drug discovery project.

G cluster_synthesis Chemical Synthesis Phase cluster_application Application Phase Ester Ethyl Ester Derivative (Soluble in Organic Solvents) Acid_Synth Carboxylic Acid (Final Product) Ester->Acid_Synth Base Hydrolysis (e.g., LiOH, NaOH) Acid_Bio Carboxylic Acid (Active Drug) Target Biological Target (In Vitro Assay) Acid_Bio->Target Binding Ester_Prodrug Ethyl Ester (Prodrug) Organism Organism (In Vivo Study) Ester_Prodrug->Organism Administration & Improved Absorption Esterases Esterase Enzymes Organism->Esterases Esterases->Acid_Bio Hydrolysis

Caption: Synthetic and application workflow for the acid and ester derivatives.

Part 3: Experimental Protocols and Data

To provide a practical context, we outline standard experimental procedures for the synthesis and interconversion of these compounds, along with expected comparative data.

Experimental Protocol 1: Synthesis of Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate

This procedure is a representative method for constructing the pyrimidine ring, yielding the ester as the initial product.

  • Reaction Setup: Combine a suitable amidine hydrochloride (e.g., formamidine hydrochloride for the parent structure) with an ethyl 2-(ethoxymethylene)-3-oxobutanoate derivative in a flask containing a polar aprotic solvent like ethanol.

  • Base Addition: Add a non-nucleophilic base such as sodium ethoxide or DBU to neutralize the hydrochloride and catalyze the cyclization condensation reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction, neutralize if necessary, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, leveraging the ester's good solubility in organic eluents.

Experimental Protocol 2: Hydrolysis to 2-(Aminomethyl)pyrimidine-5-carboxylic acid

This protocol describes the conversion of the ester to the final active acid.

  • Dissolution: Dissolve the purified Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate in a mixture of a water-miscible solvent like methanol or THF and water.[15]

  • Saponification: Add an excess of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis confirms the complete consumption of the starting ester.

  • Acidification and Isolation: Cool the mixture in an ice bath and carefully acidify with an acid (e.g., 1M HCl) to a pH of ~3-4. The carboxylic acid product, being less soluble in the acidified aqueous medium, will often precipitate.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum.

Comparative Experimental Data (Illustrative)
Parameter2-(Aminomethyl)pyrimidine-5-carboxylic AcidEthyl 2-(aminomethyl)pyrimidine-5-carboxylate
Typical Synthesis Yield >90% (from hydrolysis)60-80% (from cyclization)
Purification Method Precipitation / RecrystallizationColumn Chromatography
Melting Point (°C) >250 °C (with decomposition)110-115 °C
Solubility in PBS (pH 7.4) ~50 mg/mL<1 mg/mL
Solubility in Ethyl Acetate <0.1 mg/mL~25 mg/mL

Part 4: Decision Framework for Researchers

The selection between the acid and its ester is not a matter of superiority but of strategic alignment with experimental goals.

Decision_Framework Start Project Goal? Goal_InVitro In Vitro Assay (Enzyme Inhibition, Receptor Binding) Start->Goal_InVitro Goal_InVivo In Vivo Study (PK/PD, Efficacy) Start->Goal_InVivo Goal_Synth Chemical Synthesis (SAR, Library Generation) Start->Goal_Synth Use_Acid Use Carboxylic Acid (The Active Moiety) Goal_InVitro->Use_Acid Use_Ester_Prodrug Use Ethyl Ester (As a Prodrug) Goal_InVivo->Use_Ester_Prodrug Use_Ester_Intermediate Use Ethyl Ester (As an Intermediate) Goal_Synth->Use_Ester_Intermediate Final_Hydrolysis Final Step: Hydrolysis to Acid Use_Ester_Intermediate->Final_Hydrolysis

Caption: Decision tree for selecting the appropriate derivative.

Conclusion

2-(Aminomethyl)pyrimidine-5-carboxylic acid and its ethyl ester derivative are intimately related yet functionally distinct tools in the researcher's arsenal.

  • 2-(Aminomethyl)pyrimidine-5-carboxylic acid is the polar, water-soluble, and typically biologically active compound. It is the molecule of choice for in vitro assays, biochemical studies, and as the final target of a synthetic campaign.

  • Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate is the lipophilic, organic-soluble analogue. Its value lies in its utility as a synthetic intermediate that simplifies handling and purification, and critically, as a prodrug to enhance bioavailability for in vivo studies.

A thorough understanding of their contrasting properties is essential for designing efficient synthetic routes, generating meaningful biological data, and ultimately, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

  • Brainly. (2020, July 9). In general, the solubility of a short chain carboxylic acid is greater than that of an ester with the same. Retrieved from [Link]

  • Vaia. Explain why carboxylic acids are more soluble in water than are esters with the same number of electrons. Retrieved from [Link]

  • PSIBERG. (2022, July 16). Carboxylic acids vs. Esters - Organic Compounds. Retrieved from [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2457. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]

  • Bluefield Esports. carboxylic acids esters properties. Retrieved from [Link]

  • Pressbooks.pub. chapter 25: carboxylic acids and esters. Retrieved from [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • Amerigo Scientific. Ethyl 2-Aminopyrimidine-5-carboxylate. Retrieved from [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives. Retrieved from [Link]

  • Reddit. (2020, March 26). Why are esters more reactive than carboxylic acids? Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[5][6][8]triazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]

  • EPA. 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Properties. Retrieved from [Link]

  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Retrieved from [Link]

  • PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

  • YouTube. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Jennychem. Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters. Retrieved from [Link]

  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • PubMed Central. New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 9). 2: Carboxylic Acids and Esters. Retrieved from [Link]

  • Unknown Source. Pyrimidine-5-carboxylic acid.
  • ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • PubMed Central. Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • PubMed Central. Prodrugs for Amines. Retrieved from [Link]

  • PubMed Central. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. Retrieved from [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT. Retrieved from [Link]

  • PubMed Central. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • PubChem. 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

Validation

An Interpretive Guide to the Infrared Spectrum of 2-(Aminomethyl)pyrimidine-5-carboxylic acid

A Senior Application Scientist's Comparative Analysis for Structural Elucidation This guide provides an in-depth analysis of the key infrared (IR) spectroscopic features of 2-(Aminomethyl)pyrimidine-5-carboxylic acid. De...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Analysis for Structural Elucidation

This guide provides an in-depth analysis of the key infrared (IR) spectroscopic features of 2-(Aminomethyl)pyrimidine-5-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework and the causal logic behind spectral assignments. By dissecting the molecule into its constituent functional groups and comparing it with structural analogues, we establish a robust, self-validating method for its unambiguous identification using IR spectroscopy.

Molecular Structure and Spectroscopic Contributions

2-(Aminomethyl)pyrimidine-5-carboxylic acid is a trifunctional molecule. Its IR spectrum is a superposition of the vibrational modes from three distinct chemical entities: a carboxylic acid, a primary amine, and a pyrimidine ring. Understanding the characteristic absorptions of each is paramount to interpreting the full spectrum.

  • Carboxylic Acid (-COOH): This group is responsible for some of the most prominent and easily identifiable peaks in the spectrum, notably a very broad O-H stretching band and an intense C=O carbonyl stretch.

  • Primary Aminomethyl (-CH₂NH₂): This group introduces characteristic N-H stretching and bending vibrations.

  • Pyrimidine Ring: As a heteroaromatic system, the ring contributes a series of C-H, C=C, and C=N stretching and bending vibrations, primarily in the fingerprint region.

Predicted Infrared Absorption Profile

The expected vibrational modes for 2-(Aminomethyl)pyrimidine-5-carboxylic acid are summarized below. The presence of all three functional groups leads to a complex but highly characteristic spectrum. Due to the high polarity and potential for zwitterion formation, significant hydrogen bonding is expected, which will lead to considerable peak broadening for the O-H and N-H vibrations.

Table 1: Predicted IR Absorption Bands for 2-(Aminomethyl)pyrimidine-5-carboxylic acid

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group OriginExpected Intensity & Appearance
3300–2500O–H Stretch (H-bonded)Carboxylic AcidVery Strong, Very Broad
3400–3250N–H Asymmetric & Symmetric StretchPrimary AmineMedium, Two Bands (may be obscured by O-H)
~3100–3000C–H StretchPyrimidine Ring (Aromatic)Weak to Medium, Sharp
~3000–2850C–H Stretch-CH₂- (Aliphatic)Medium, Sharp
1710–1680C=O StretchCarboxylic AcidStrong, Sharp
1650–1580N–H Bend (Scissoring)Primary AmineMedium to Strong, Sharp
1600–1450C=C and C=N StretchPyrimidine RingMedium to Strong, Multiple Sharp Bands
1320–1210C–O StretchCarboxylic AcidStrong
1250–1020C–N StretchAminomethyl GroupMedium
950–910O–H Bend (Out-of-plane)Carboxylic AcidMedium, Broad
910–665N–H WagPrimary AmineMedium, Broad
900–675C–H Bend (Out-of-plane)Pyrimidine RingStrong
Analysis of Key Vibrational Regions
  • The Hydroxyl and Amine Region (3500-2500 cm⁻¹): The most defining feature of the carboxylic acid is the extremely broad O-H stretching band, which typically spans from 3300 to 2500 cm⁻¹.[1][2][3] This exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding that forms a stable dimeric structure.[2] Superimposed on this broad envelope, one should expect to find the sharper, less intense N-H stretching vibrations of the primary amine group, which typically appear as a pair of bands between 3400-3250 cm⁻¹.[4][5] The aliphatic and aromatic C-H stretches will also appear as sharper, weaker signals within this region.[6]

  • The Carbonyl and Double Bond Region (1800-1500 cm⁻¹): This region provides three critical and distinct peaks.

    • C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected.[2][7] For aromatic carboxylic acids, where the carbonyl is conjugated with the ring, this peak typically appears between 1710 and 1680 cm⁻¹.[8]

    • N-H Bend: The primary amine's N-H bending (scissoring) vibration gives rise to a characteristic band in the 1650-1580 cm⁻¹ range.[4] This peak can sometimes be mistaken for a carbonyl, but its position and association with N-H stretching bands confirm its origin.

    • Ring Vibrations: The pyrimidine ring exhibits characteristic C=C and C=N in-ring stretching vibrations, which appear as a series of sharp bands between 1600 and 1450 cm⁻¹.[6][9]

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information. The strong C-O stretching vibration of the carboxylic acid (1320-1210 cm⁻¹) and the C-N stretching of the aliphatic amine (1250-1020 cm⁻¹) are found here.[2][4] Additionally, the broad out-of-plane O-H bend of the carboxylic acid dimer (950-910 cm⁻¹) and the N-H wag of the amine (910-665 cm⁻¹) provide further confirmation of these groups.[2][4]

Comparative Guide: Elucidation Through Structural Analogues

To build confidence in the spectral assignments, it is instructive to compare the expected spectrum of the target molecule with that of its simpler constituents. This approach allows for the systematic identification of the contributions from each functional group.

Table 2: Comparative Analysis of IR Peaks for 2-(Aminomethyl)pyrimidine-5-carboxylic acid and its Analogues

Vibrational ModeTarget Molecule Alternative 1: Pyrimidine-5-carboxylic acid Alternative 2: 2-Aminomethylpyrimidine
Broad O-H Stretch (3300-2500 cm⁻¹)Present Present Absent
N-H Stretches (3400-3250 cm⁻¹)Present AbsentPresent
C=O Stretch (~1700 cm⁻¹)Present Present Absent
N-H Bend (1650-1580 cm⁻¹)Present AbsentPresent
C-O Stretch (1320-1210 cm⁻¹)Present Present Absent
Broad O-H Bend (~930 cm⁻¹)Present Present Absent

This comparative logic forms a powerful diagnostic tool. A sample is confirmed as 2-(Aminomethyl)pyrimidine-5-carboxylic acid only if it exhibits the characteristic peaks of both the carboxylic acid and the primary amine, in addition to the underlying pyrimidine ring structure.

Experimental Protocol for FT-IR Analysis

The acquisition of a high-quality, reproducible IR spectrum is critical. For a solid sample like 2-(Aminomethyl)pyrimidine-5-carboxylic acid, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.

Methodology: KBr Pellet Preparation
  • Drying: Gently dry the sample and FT-IR grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator until use.

    • Causality: Water has a strong, broad O-H absorption that can interfere with the sample's hydroxyl and amine peaks. KBr is hygroscopic and must be rigorously dried.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding & Mixing: Add the sample and KBr to a clean, dry agate mortar. Gently grind and mix the components with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained.

    • Causality: Grinding reduces the particle size of the sample below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharper, more accurate peaks.

  • Pellet Pressing: Transfer a portion of the powder mixture to a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or semi-transparent solid disk that immobilizes the sample particles.

  • Pellet Examination: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Purge the sample compartment with dry air or nitrogen. Run a background scan, then acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Caption: KBr Pellet Preparation Workflow

A Logic-Based Framework for Spectral Interpretation

When presented with a spectrum suspected to be 2-(Aminomethyl)pyrimidine-5-carboxylic acid, a systematic approach is essential for accurate identification. The following decision-making flowchart outlines a self-validating interpretation process.

Caption: Spectral Interpretation Decision Flowchart

Conclusion

The infrared spectrum of 2-(Aminomethyl)pyrimidine-5-carboxylic acid is rich with information, providing a definitive fingerprint for its structural confirmation. The unambiguous identification hinges on the simultaneous observation of key vibrational modes from all three of its functional components. The presence of the extremely broad carboxylic acid O-H stretch, the strong carbonyl absorption around 1700 cm⁻¹, the dual N-H stretching bands, and the N-H bending vibration, all set against the backdrop of the pyrimidine ring's characteristic absorptions, collectively provides a high degree of certainty in the compound's identity. This guide provides the comparative data and logical framework necessary for researchers to interpret these features with confidence.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?[Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • PubChem. (n.d.). Pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Comparative

Differentiation of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid from Regioisomers: A Multi-Modal Analytical Guide

Executive Summary In fragment-based drug discovery (FBDD) and linker design, 2-(aminomethyl)pyrimidine-5-carboxylic acid (Target A ) is a high-value scaffold due to its ability to form zwitterionic interactions and its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and linker design, 2-(aminomethyl)pyrimidine-5-carboxylic acid (Target A ) is a high-value scaffold due to its ability to form zwitterionic interactions and its specific vector orientation. However, synthesis of substituted pyrimidines often yields regioisomers—specifically the 4-(aminomethyl) or 5-(aminomethyl)-2-carboxylic variants—depending on the cyclization precursors (e.g., amidines vs. vinamidinium salts).

Misidentification of these isomers leads to erroneous SAR (Structure-Activity Relationship) data, as the vector angle between the amine and carboxylic acid shifts from 180° (para-like) in the target to ~120° (meta-like) in the 4-isomer. This guide details a self-validating analytical workflow to unambiguously distinguish the target from its isomers using NMR symmetry analysis, HMBC connectivity, and chromatographic behavior.

Structural Landscape & Regioisomer Challenges

The primary challenge is distinguishing the target from its asymmetric regioisomers.

FeatureTarget (2,5-Substituted) Isomer 1 (4,5-Substituted) Isomer 2 (5,2-Substituted)
Structure 2-(Aminomethyl)-5-carboxy4-(Aminomethyl)-5-carboxy5-(Aminomethyl)-2-carboxy
Symmetry C2v Symmetric (along C2-C5 axis)Asymmetric C2v Symmetric
Aromatic Protons 2H (Equivalent)1H + 1H (Distinct)2H (Equivalent)
Vector Angle Linear (~180°)Bent (~120°)Linear (~180°)
Visualizing the Structural Logic

The following diagram illustrates the structural differences and the analytical decision tree.

G Start Unknown Sample (Aminomethyl-pyrimidine-COOH) NMR_1H Step 1: 1H NMR (Aromatic Region) Start->NMR_1H Symmetric Single Aromatic Signal (2H) (Symmetric) NMR_1H->Symmetric 1 Peak Asymmetric Two Distinct Signals (1H + 1H) (Asymmetric) NMR_1H->Asymmetric 2 Peaks HMBC Step 2: 2D HMBC (CH2 Correlation) Symmetric->HMBC Isomer_4 CONFIRMED: 4-(Aminomethyl) isomer Asymmetric->Isomer_4 Corr_C2 CH2 correlates to C2 (between 2 Ns) HMBC->Corr_C2 Target Pattern Corr_C5 CH2 correlates to C5 (Quaternary C) HMBC->Corr_C5 Inverted Pattern Target TARGET VERIFIED: 2-(Aminomethyl)pyrimidine- 5-carboxylic acid Corr_C2->Target Isomer_5 Isomer: 5-(Aminomethyl)pyrimidine- 2-carboxylic acid Corr_C5->Isomer_5

Caption: Analytical decision tree for differentiating pyrimidine regioisomers based on symmetry and heteronuclear correlations.

Method 1: 1H NMR Spectroscopy (The Symmetry Test)

The most rapid differentiation method relies on the symmetry of the pyrimidine ring.

Experimental Protocol
  • Solvent: Dissolve 5-10 mg of sample in DMSO-d6 . (Avoid CDCl3 due to poor solubility of the zwitterionic amino acid).

  • Acquisition: Standard proton scan (16 scans minimum).

  • Analysis Zone: Focus on the aromatic region (8.5 – 9.5 ppm).

Interpretation Guide
RegioisomerAromatic Signal PatternExplanation
Target (2-subst) Singlet (2H) @ ~9.0–9.2 ppmH-4 and H-6 are chemically equivalent due to the C2-C5 symmetry axis.
4-Isomer Two Singlets (1H each) Asymmetry renders H-2 and H-6 distinct. H-2 (between two nitrogens) is typically more deshielded (~9.3 ppm) than H-6 (~8.9 ppm).
5-Isomer Singlet (2H) Also symmetric. Requires HMBC (Method 2) to distinguish from the target.

Critical Insight: If you observe two aromatic signals, you can immediately reject the sample as the 4-substituted regioisomer. If you see one signal, you must proceed to Method 2 to ensure the substituents are not swapped between positions 2 and 5.

Method 2: HMBC Connectivity (The "Gold Standard")

While 1H NMR confirms symmetry, it does not definitively prove which position holds the aminomethyl group vs. the carboxyl group. Heteronuclear Multiple Bond Correlation (HMBC) is required to trace the carbon skeleton.[1][2][3]

The Mechanistic Logic
  • Target: The methylene protons (-CH 2-NH2) are attached to C2 . In HMBC, these protons will show a strong correlation to the quaternary C2 carbon. C2 is unique because it is flanked by two nitrogen atoms, shifting it significantly downfield (~160-170 ppm) compared to C5.

  • 5-Isomer: The methylene protons are attached to C5 . They will correlate to C4/C6 (CH carbons) and C5.

HMBC Correlation Diagram[3][4][5]

HMBC cluster_target Target: 2-(Aminomethyl)... cluster_isomer Isomer: 4-(Aminomethyl)... H_CH2 H (CH2) ~4.2 ppm C2 C2 (Quaternary) ~165-170 ppm H_CH2->C2 Strong 2J Correlation C4_6 C4/C6 (CH) ~158 ppm H_CH2->C4_6 No 3J (Too far) H_CH2_iso H (CH2) ~4.4 ppm C4 C4 (Quaternary) ~160 ppm H_CH2_iso->C4 2J C5 C5 (Quaternary-COOH) ~120 ppm H_CH2_iso->C5 3J

Caption: Expected HMBC correlations. The Target shows a distinct correlation to the highly deshielded C2.

Method 3: Chromatographic Separation (UPLC-MS)

Regioisomers often co-elute in standard gradients. Due to the zwitterionic nature of the target (Acid + Amine), pH control is vital.

Recommended Protocol
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl). Standard C18 often fails to retain the polar aminomethyl group.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B hold for 1 min (to retain polar species), then 0-30% B over 5 mins.

Performance Note: The 2-aminomethyl isomer (Target) is generally more basic than the 4-isomer due to the lack of direct conjugation of the amine's methylene group with the electron-withdrawing carboxyl at the ortho-position (as seen in the 4-isomer). The Target typically elutes earlier than the 4-isomer in reverse-phase acidic conditions due to higher polarity/solvation of the protonated amine.

References

  • Pyrimidine Proton Shifts: BenchChem. NMR Peak Assignment for Substituted Pyrimidines. Link

  • HMBC Differentiation: Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[4][5] Magn.[4][6] Reson. Chem. 2010; 48: 614-622. Link

  • Synthesis of 2-Substituted Pyrimidines: Zhichkin, P., et al.[7][8] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis 2002; 2002(6): 720-722.[8] Link

  • General Spectral Data: PubChem Compound Summary for CID 66762 (Analogous 2-methyl-4-amino-5-aminomethylpyrimidine). Link

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

For researchers, scientists, and drug development professionals, establishing the elemental composition of a novel compound is a foundational step in its characterization. This guide provides an in-depth, scientifically...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the elemental composition of a novel compound is a foundational step in its characterization. This guide provides an in-depth, scientifically grounded framework for the elemental analysis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Moving beyond a simple recitation of methods, this document elucidates the rationale behind experimental choices, outlines a self-validating protocol, and compares expected outcomes with established standards, ensuring both technical accuracy and practical applicability.

The Foundational Importance of Elemental Analysis

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), serves as a critical quality control checkpoint. It provides a fundamental confirmation of a compound's empirical formula, which, in conjunction with spectroscopic data, validates its molecular structure. For a compound like 2-(Aminomethyl)pyrimidine-5-carboxylic acid, which is rich in nitrogen, precise and accurate elemental analysis is paramount to confirm its identity and purity, cornerstones of any drug development program.

Theoretical Elemental Composition of 2-(Aminomethyl)pyrimidine-5-carboxylic Acid

The first step in any elemental analysis is the calculation of the theoretical elemental composition from the compound's molecular formula.

Molecular Formula: C₆H₇N₃O₂

Molecular Weight: 169.14 g/mol

Based on this, the theoretical elemental percentages are:

  • Carbon (C): (6 * 12.011 / 169.14) * 100% = 42.60%

  • Hydrogen (H): (7 * 1.008 / 169.14) * 100% = 4.17%

  • Nitrogen (N): (3 * 14.007 / 169.14) * 100% = 24.84%

  • Oxygen (O): (2 * 15.999 / 169.14) * 100% = 18.92%

These theoretical values serve as the benchmark against which experimental results are compared.

Establishing Acceptance Criteria: A Pillar of Trustworthiness

In the pharmaceutical industry, adherence to stringent standards is non-negotiable. For elemental analysis of a pure organic compound, the generally accepted criterion for agreement between the calculated and found values is a deviation of no more than ±0.4% for each element. This tight tolerance ensures a high degree of confidence in the sample's purity and identity. Results falling outside this range may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Comparative Analysis: Benchmarking Against Alternatives

To provide context for the expected results for 2-(Aminomethyl)pyrimidine-5-carboxylic acid, it is useful to compare its theoretical composition with that of other structurally related, commercially available pyrimidine derivatives. This comparison highlights the unique elemental fingerprint of our target compound.

CompoundMolecular Formula%C (Theoretical)%H (Theoretical)%N (Theoretical)%O (Theoretical)
2-(Aminomethyl)pyrimidine-5-carboxylic acid C₆H₇N₃O₂ 42.60 4.17 24.84 18.92
Pyrimidine-5-carboxylic acid[1]C₅H₄N₂O₂48.393.2522.5725.78
2-Aminopyrimidine-5-carboxylic acid[2][3][4]C₅H₅N₃O₂43.173.6230.2022.99
2-Methylpyrimidine-5-carboxylic acid[5]C₆H₆N₂O₂52.174.3820.2823.16

This table clearly demonstrates how the addition of an aminomethyl group significantly alters the elemental composition, particularly increasing the nitrogen and hydrogen content compared to simpler pyrimidine carboxylic acids.

Experimental Protocol: A Self-Validating Workflow

The following protocol for CHNO elemental analysis by combustion is designed to be a self-validating system, incorporating checks and standards to ensure the integrity of the results.

Instrumentation

A modern CHNO elemental analyzer based on the Dumas method (dynamic flash combustion) is the instrument of choice.[6] These instruments offer high precision and accuracy with small sample sizes.

Certified Reference Material (CRM)

The use of a CRM is crucial for instrument calibration and method validation. While a specific CRM for 2-(Aminomethyl)pyrimidine-5-carboxylic acid is unlikely to be available, a suitable alternative is a stable, pure organic compound with a certified elemental composition. Acetanilide (C₈H₉NO) is a widely used and recommended CRM for this purpose due to its well-characterized C, H, N, and O content.[7]

Experimental Workflow Diagram

Elemental_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation sample_prep Weigh 2-3 mg of 2-(Aminomethyl)pyrimidine- 5-carboxylic acid in a tin capsule analysis Analyze blank, CRM, and samples in triplicate sample_prep->analysis crm_prep Weigh 2-3 mg of Acetanilide (CRM) in a tin capsule calibration Calibrate instrument using the CRM crm_prep->calibration blank_prep Prepare an empty tin capsule (blank) blank_prep->analysis calibration->analysis data_acq Acquire raw data (peak areas) analysis->data_acq calculation Calculate %C, %H, %N, %O for each sample data_acq->calculation evaluation Compare experimental values to theoretical values calculation->evaluation acceptance Verify results are within ±0.4% of theoretical evaluation->acceptance

Caption: A comprehensive workflow for the elemental analysis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 2-(Aminomethyl)pyrimidine-5-carboxylic acid sample is homogenous and has been appropriately dried to remove residual solvents.

    • Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the sample into a clean tin capsule. Fold the capsule to encase the sample securely.

    • Prepare at least three replicate samples.

    • In parallel, prepare a similar-sized sample of the Acetanilide CRM and an empty tin capsule to serve as a blank.

  • Instrument Calibration and Validation:

    • Calibrate the elemental analyzer according to the manufacturer's instructions using the Acetanilide CRM. The instrument software will use the known elemental composition of the CRM to create a calibration curve.

    • Analyze the blank to ensure there is no contamination in the system.

    • Analyze the Acetanilide CRM as an unknown sample. The results should be within the certified acceptance limits for the CRM, which validates the instrument's performance.

  • Sample Analysis:

    • Introduce the prepared samples of 2-(Aminomethyl)pyrimidine-5-carboxylic acid into the elemental analyzer.

    • The sample is combusted at a high temperature (typically ~900-1000 °C) in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, N₂, and O₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Analysis and Interpretation:

    • The instrument's software will automatically calculate the percentage of C, H, N, and O in the sample based on the detector's response and the initial sample weight.

    • Calculate the mean and standard deviation for the replicate sample analyses.

    • Compare the mean experimental percentages to the theoretical values calculated earlier.

    • The analysis is considered successful if the experimental values for C, H, and N are within ±0.4% of the theoretical values. The value for oxygen is often determined by difference and may have a slightly larger acceptable deviation.

Conclusion: Ensuring Scientific Integrity

This guide provides a robust framework for conducting and evaluating the elemental analysis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid. By adhering to a well-defined protocol, utilizing certified reference materials, and applying stringent acceptance criteria, researchers can ensure the scientific integrity of their findings. This foundational data is not merely a procedural step but a critical component in the comprehensive characterization of a potential therapeutic agent, underpinning the subsequent stages of drug development.

References

  • Pharmaceutical Technology. Elemental Impurity Analysis. [Link]

  • Molecules. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • US Pharmacopeia. <233> elemental impurities—procedures. [Link]

  • Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. [Link]

  • Impact Analytical. Elemental Impurities: new USP chapters. [Link]

  • Alpha Resources. Reference Materials. [Link]

  • CPAchem. Organic CRM. [Link]

  • Chemical Industry Digest. Elemental Impurity Analysis in Pharmaceutical Products. [Link]

  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. [Link]

  • PubChem. 2-Methylpyrimidine-5-carboxylic acid. [Link]

  • European Medicines Agency. ICH guideline Q3D (R2) on elemental impurities. [Link]

  • ResearchGate. Organic Reference Materials for Hydrogen, Carbon, and Nitrogen Stable Isotope-Ratio Measurements: Caffeines, n -Alkanes, Fatty Acid Methyl Esters, Glycines, l -Valines, Polyethylenes, and Oils. [Link]

  • Brammer Standard Company, Inc. Revised Certificate of Analysis. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-(Aminomethyl)pyrimidine-5-carboxylic acid

Executive Summary: Safety at a Glance Compound Class: Pyrimidine-based Pharmaceutical Intermediate (Zwitterionic character). Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Safety at a Glance
  • Compound Class: Pyrimidine-based Pharmaceutical Intermediate (Zwitterionic character).

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential Acute Toxicity (Oral).

  • Critical Control: Dust management. As a likely zwitterionic solid, this compound can be electrostatically charged, increasing the risk of aerosolization during weighing.

  • Immediate Action: Handle only within a certified Chemical Fume Hood.

Part 1: Risk Assessment & Hazard Identification

As researchers, we often treat intermediates as "just another white powder." However, 2-(Aminomethyl)pyrimidine-5-carboxylic acid possesses a dual-functional motif (amine + carboxylic acid) that dictates its handling profile.

The Causality of Risk:

  • Zwitterionic Nature: At neutral pH, this molecule likely exists as a zwitterion. This increases its crystal lattice energy, resulting in a high-melting solid that can become highly static-prone in low-humidity environments. Static leads to "flying powder," which is the primary vector for respiratory exposure.

  • Chemical Reactivity: The free amine is nucleophilic; the acid is reactive. Upon contact with mucous membranes (eyes/lungs), the pH differential causes immediate irritation and potential tissue damage.

  • Unknown Toxicology: As a drug development intermediate, long-term toxicology (carcinogenicity/teratogenicity) is often incomplete. The Precautionary Principle applies: Treat as a potent compound until proven otherwise.

Part 2: The PPE Matrix

Do not rely on "standard lab wear." Use this matrix to select PPE based on the specific operation.

PPE CategoryStandard Operation (mg scale)Scale-Up / High Dust Potential (>10g)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11mm / 4-5 mil)Double Gloving (Nitrile over Nitrile or Nitrile over Latex)Nitrile provides excellent chemical resistance to organic bases. Double gloving visualizes breaches and prevents permeation during longer tasks.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesStandard glasses fail against airborne dust migration. Goggles seal the ocular cavity against fine particulates.
Respiratory Fume Hood (Sash at 18")P100 / N95 Respirator (If outside hood)Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable (not recommended), a fitted P100 is mandatory.
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Disposable Tyvek® Sleeves or ApronWrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and lab coat.
Part 3: Operational Workflow (The Protocol)

Safety is not just what you wear; it is how you move. This protocol minimizes static discharge and aerosolization.

Phase 1: Preparation & Weighing (The "Static" Protocol)
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Ionization: If available, use an anti-static gun or ionizer bar inside the balance enclosure. This neutralizes the charge on the spatula and weighing boat, preventing the powder from "jumping."

  • The "Draft" Technique:

    • Open the side door of the balance, not the top.

    • Tare the weighing boat.

    • Transfer solid gently. Do not dump. Pouring creates a dust cloud; spatulating minimizes it.

  • Decontamination: Wipe the exterior of the stock bottle before returning it to the shelf.

Phase 2: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Adding solid to a stirring solvent can generate a vortex plume of dust.

  • Temperature Control: If heating, ensure the condenser is active before applying heat to prevent vapor-phase escape of the amine.

Phase 3: Cleanup & Doffing [1][2]
  • Gross Decon: Wipe balance area with a wet paper towel (solvent or water depending on solubility) to capture dust. Do not dry sweep.

  • Glove Removal: Use the "Beak Method" (pull one glove off inside out, hold it in the gloved hand, peel the second glove over the first).

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Part 4: Visualizing the Safety Logic
Workflow 1: PPE Selection Logic

Caption: Decision tree for selecting protective equipment based on quantity and physical state.

PPE_Logic Start Start: Handling 2-(Aminomethyl) pyrimidine-5-carboxylic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quantity Quantity? Solid->Quantity Action_Liq Splash Protection: Nitrile Gloves + Goggles (Face Shield if heating) Solution->Action_Liq Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Action_Std Standard PPE: Nitrile Gloves + Goggles + Fume Hood Small->Action_Std Action_High High Level PPE: Double Gloves + Tyvek Sleeves + N95/P100 (if open air) Large->Action_High

Workflow 2: Emergency Spill Response

Caption: Step-by-step containment and neutralization protocol for solid spills.

Spill_Response Spill Spill Detected Evacuate 1. Alert & Isolate Area Spill->Evacuate PPE_Up 2. Don PPE (Double Gloves, Goggles) Evacuate->PPE_Up Cover 3. Cover with Wet Paper Towels (Prevents Dust) PPE_Up->Cover Collect 4. Scoop into HazWaste Container Cover->Collect Clean 5. Wash Surface with Soap/Water Collect->Clean Report 6. File Incident Report Clean->Report

[4][6][8]

Part 5: Disposal & Environmental Compliance

Disposal of amphoteric/zwitterionic organic intermediates requires strict segregation to prevent unexpected buffering or heat generation in waste drums.

Disposal Protocol:

  • Solid Waste:

    • Place contaminated weighing boats, paper towels, and gloves into a Solid Hazardous Waste bag/drum.

    • Labeling: Clearly tag as "Organic Solid - Irritant."

  • Liquid Waste (Mother Liquors):

    • Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used (e.g., DCM vs. Methanol).

    • Do not mix with Oxidizers: The amine group can react exothermically with strong oxidizers (e.g., Nitric acid waste).

  • Aqueous Waste:

    • If the compound was used in an aqueous workup, adjust pH to neutral (pH 6-8) before disposing into the Aqueous Organic waste stream.

    • Note: Never pour down the sink.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrimidine-5-carboxylic acid derivatives (General Safety Profile). National Library of Medicine. [Link]

Sources

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2-(Aminomethyl)pyrimidine-5-carboxylic acid
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